molecular formula C21H16N2O2 B1316038 Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate CAS No. 229020-86-4

Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate

Número de catálogo: B1316038
Número CAS: 229020-86-4
Peso molecular: 328.4 g/mol
Clave InChI: BOPARTZFXUIWDL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate is a useful research compound. Its molecular formula is C21H16N2O2 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

ethyl 5,11-dihydroindolo[3,2-b]carbazole-12-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2/c1-2-25-21(24)19-18-13-8-4-6-10-16(13)22-17(18)11-14-12-7-3-5-9-15(12)23-20(14)19/h3-11,22-23H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPARTZFXUIWDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=CC3=C1C4=CC=CC=C4N3)C5=CC=CC=C5N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40572877
Record name Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229020-86-4
Record name Indolo[3,2-b]carbazole-6-carboxylic acid, 5,11-dihydro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=229020-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Scalable Synthesis and Structural Characterization of Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

The indolo[3,2-b]carbazole core is a highly privileged scaffold in medicinal chemistry and organic electronics[1]. Among its derivatives, 6-formylindolo[3,2-b]carbazole (FICZ) is recognized as one of the most potent naturally occurring endogenous ligands for the Aryl Hydrocarbon Receptor (AhR)[2]. However, the inherent photolability and poor solubility of FICZ have historically bottlenecked its large-scale production and study[3].

Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate (CAS: 229020-86-4) serves as a critical, stable synthetic intermediate that circumvents these limitations[2]. By utilizing this ester derivative, researchers can leverage crystallization-based purification to bypass cumbersome chromatography, enabling the gram-scale synthesis required for advanced pharmacological profiling[4].

Structural Chemistry & Molecular Profile

The molecular architecture of Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate features a fully planar, highly conjugated pentacyclic core[1]. The presence of the ethyl ester at the 6-position breaks the extreme symmetry just enough to alter its crystal packing, significantly improving its handling characteristics compared to the highly reactive aldehyde counterpart[2].

Quantitative Data Summary
PropertyValue
Chemical Name Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate
CAS Registry Number 229020-86-4
Molecular Formula C21H16N2O2
Molecular Weight 328.37 g/mol
Structural Core Planar indolo[3,2-b]carbazole[1]
Primary Application Stable synthetic intermediate for FICZ[3]

Strategic Role in Drug Development: The Causality of Design

As a Senior Application Scientist, it is crucial to understand why a specific synthetic route is chosen over another. Historically, the chemical synthesis of FICZ was achieved via the Bergman route, which suffered from exceptionally low yields and required purification by sublimation under reduced pressure[2].

The Solubility Challenge: Indolocarbazoles are notoriously insoluble in standard organic solvents. Attempting large-scale column chromatography on these planar molecules often leads to compound precipitation on the column[4].

The Ester Solution: The strategic design of Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate solves this. The ester moiety imparts sufficient stability and distinct solubility properties, allowing the intermediate to be purified entirely via crystallization[4]. This eliminates the need for chromatography, making the process scalable, reproducible, and economically viable for drug development programs[3].

Experimental Methodology: Gram-Scale Synthesis Protocol

The following self-validating protocol details the conversion of the bis-indole precursor into the stable ester, followed by its controlled transformation into the AhR agonist FICZ.

Step 1: Acid-Catalyzed Cyclization
  • Objective: Construct the rigid carbazole core.

  • Procedure: Into a solution of ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate (4.99 g, 14.4 mmol) in 1,4-dioxane (150 mL), slowly add methanesulfonic acid (7.5 mL, 115 mmol, 8.0 eq.)[3]. Heat the resulting mixture at 105 °C under gentle reflux for 30 minutes[2].

  • Causality & Validation: Methanesulfonic acid acts as a strong, non-nucleophilic proton source to drive the electrophilic ring closure. The reaction is self-validating via LCMS; the process is deemed complete when the starting material is entirely consumed, yielding a single peak corresponding to the target ester[2]. The product is purified by simple crystallization[4].

Step 2: Chemoselective Reduction
  • Objective: Reduce the ester to the corresponding alcohol.

  • Procedure: Dissolve the ester (1.12 g, 3.41 mmol) in THF (75 mL). At 0 °C, slowly add 2 M borane-methyl sulfide complex in THF (5.2 mL, 10.4 mmol, 3.0 eq.)[3]. Reflux the homogenous solution overnight[3]. Quench slowly with water at 0 °C, extract with EtOAc, wash with brine, and dry over MgSO4[3].

  • Causality & Validation: Borane-methyl sulfide (BH3-SMe2) is explicitly chosen over harsher hydrides (like LiAlH4) because it maintains a homogeneous reaction mixture and prevents over-reduction or cleavage of the sensitive carbazole core[4]. LCMS monitoring ensures complete conversion to the alcohol before quenching[3].

Step 3: Controlled Oxidation
  • Objective: Oxidize the alcohol to the target aldehyde (FICZ).

  • Procedure: To a solution of the alcohol intermediate (0.63 g, 2.20 mmol) in 1,4-dioxane (50 mL), add DDQ (0.55 g, 2.42 mmol)[2]. Stir at room temperature overnight[2].

  • Causality & Validation: DDQ is a mild oxidant that selectively halts at the aldehyde stage, preventing over-oxidation to the carboxylic acid[2]. The final product is isolated by filtration and washing with saturated sodium bicarbonate to remove DDQ byproducts, yielding pure FICZ[2].

Synthesis_Workflow Step1 Precursor: Ethyl 2-(2-((1H-indol-3-yl)methyl) -1H-indol-3-yl)-2-oxoacetate Step2 Cyclization Reagent: MeSO3H (8.0 eq) Solvent: 1,4-Dioxane (105 °C, 30 min) Step1->Step2 Step3 Ethyl 5,11-dihydroindolo[3,2-b] carbazole-6-carboxylate (Target Ester Intermediate) Step2->Step3 Step4 Reduction Reagent: BH3-SMe2 (3.0 eq) Solvent: THF (Reflux, Overnight) Step3->Step4 Step5 (5,11-Dihydroindolo[3,2-b] carbazol-6-yl)methanol Step4->Step5 Step6 Oxidation Reagent: DDQ (1.1 eq) Solvent: 1,4-Dioxane (RT, Overnight) Step5->Step6 Step7 FICZ (6-Formylindolo[3,2-b]carbazole) Potent AhR Agonist Step6->Step7

Fig 1. Gram-scale synthetic workflow for FICZ via the stable ethyl ester intermediate.

Biological Context: The AhR Signaling Cascade

Once synthesized, the downstream product (FICZ) acts as a highly potent, light-dependent hormone that regulates peripheral biological rhythms via the Aryl Hydrocarbon Receptor (AhR)[3].

In the absence of a ligand, AhR resides in the cytoplasm bound to a chaperone protein complex consisting of HSP90, AIP, and p23[1]. Upon binding to the planar structure of FICZ, the receptor undergoes a conformational change, shedding its chaperones[1]. The activated AhR-ligand complex translocates to the cell nucleus, where it heterodimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT)[1]. This dimer binds to AhR response elements (AHRE) in the promoter regions of target genes, driving the transcription of metabolizing enzymes such as CYP1A1, which acts as a feedback mechanism to metabolize the ligand[1][3].

AhR_Signaling Ligand FICZ (AhR Ligand) Cytosol Cytosolic AhR Complex (AhR + HSP90 + AIP + p23) Ligand->Cytosol Activation Ligand Binding & Chaperone Dissociation Cytosol->Activation Nucleus Nuclear Translocation & ARNT Heterodimerization Activation->Nucleus Transcription AHRE Binding & CYP1A1 Transcription Nucleus->Transcription

Fig 2. Mechanism of action: AhR activation and nuclear translocation by FICZ.

References

  • bioRxiv. Light-dependent decomposition of FICZ, an endogenous ligand of the aryl hydrocarbon receptor. Available at: [Link]

  • National Institutes of Health (PMC). Gram-scale synthesis of FICZ, a photoreactive endogenous ligand of the aryl hydrocarbon receptor. Available at:[Link]

  • ResearchGate. (PDF) Gram-scale synthesis of FICZ, a photoreactive endogenous ligand of the aryl hydrocarbon receptor. Available at: [Link]

  • ACS Publications. Chemistry and Properties of Indolocarbazoles | Chemical Reviews. Available at: [Link]

Sources

Mechanism of Action of Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate in Biological Assays: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of xenobiotic and endogenous receptor signaling, the Aryl Hydrocarbon Receptor (AhR) stands out as a master regulator of immune responses, epidermal differentiation, and xenobiotic metabolism. While 6-formylindolo[3,2-b]carbazole (FICZ) is widely recognized as a highly potent, light-induced endogenous ligand for the AhR[1], its synthetic intermediates possess intrinsic biological activities that are critical for understanding structure-activity relationships (SAR).

This whitepaper provides a comprehensive mechanistic analysis of Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate (CAS: 229020-86-4). Originally synthesized as a stable, scalable precursor in the gram-scale production of FICZ[2], this ethyl ester derivative acts as a functional AhR agonist. As a Senior Application Scientist, I have structured this guide to unpack the molecular causality of its AhR activation, detail the quantitative profiling of its potency, and provide self-validating experimental protocols for evaluating its biological footprint.

Molecular Context & Structural Significance

Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate is a 6-substituted indolo[3,2-b]carbazole. In synthetic workflows, it is generated via the acid-catalyzed cyclization of indolyl intermediates (e.g., using methanesulfonic acid in 1,4-dioxane)[2].

Biologically, the indolo[3,2-b]carbazole planar core is a privileged scaffold for AhR binding. The receptor's ligand-binding pocket (PAS-B domain) is highly hydrophobic and accommodates planar, aromatic structures. The substitution at the C6 position dictates the binding affinity and subsequent transcriptional efficacy. While the formyl group in FICZ provides optimal electronic and steric interactions yielding picomolar to low-nanomolar potency, the bulkier ethyl ester group in Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate introduces steric hindrance. This structural variance shifts the compound from a hyper-potent endogenous hormone analog to a moderate-affinity pharmacological tool, making it highly valuable for dose-calibrated AhR assays where transient or lower-potency activation is desired to prevent rapid CYP1A1-mediated degradation[2].

Mechanism of Action: The AhR Signaling Axis

The biological mechanism of Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate is defined by its ability to initiate the canonical AhR signaling cascade[3]. The causality of this pathway is a tightly regulated sequence of protein-protein dissociations and DNA binding events:

  • Cellular Entry & Cytosolic Binding : Being highly lipophilic, the compound readily diffuses across the plasma membrane. In the cytosol, it encounters the latent AhR complex, which is stabilized by a chaperone tetramer consisting of two Heat Shock Protein 90 (HSP90) molecules, p23, and the Hepatitis B virus X-associated protein 2 (XAP2).

  • Conformational Shift : Binding of the ethyl ester to the AhR PAS-B domain induces a conformational change that exposes the receptor's Nuclear Localization Signal (NLS).

  • Nuclear Translocation : The ligand-AhR-chaperone complex is actively imported into the nucleus via importin pathways.

  • Heterodimerization : Once inside the nucleus, the chaperones dissociate. The AhR heterodimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This step is critical; without ARNT, DNA binding cannot occur.

  • Transcriptional Activation : The AhR-ARNT heterodimer binds to Xenobiotic Response Elements (XREs)—specific DNA sequences (5'-GCGTG-3') located in the promoter regions of target genes. This recruits coactivators (e.g., p300/CBP) to drive the transcription of genes such as CYP1A1, CYP1B1, and IL-22[3].

AhR_Pathway Ligand Ethyl 5,11-dihydroindolo[3,2-b] carbazole-6-carboxylate (AhR Ligand) Cytosol Cytosolic AhR Complex (AhR + HSP90 + p23 + XAP2) Ligand->Cytosol Cellular Diffusion Activation Ligand Binding & Conformational Change Cytosol->Activation Binds PAS-B Domain Translocation Nuclear Translocation Activation->Translocation NLS Exposure Nucleus Nucleus: Heterodimerization with ARNT Translocation->Nucleus Importin-mediated XRE Binding to Xenobiotic Response Elements (XRE) Nucleus->XRE Chaperone Dissociation Transcription Gene Transcription (e.g., CYP1A1, IL-22) XRE->Transcription Coactivator Recruitment

Figure 1: Canonical AhR signaling pathway activated by Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate.

Quantitative Profiling & SAR Data

To quantify the biological activity of this compound, researchers utilize engineered reporter cell lines (e.g., CHO cells expressing a CYP1A1 promoter driving a β-lactamase or luciferase reporter)[2].

When evaluating the ethyl ester against its structural analogs, a clear Structure-Activity Relationship (SAR) emerges. The data below summarizes the AhR activation potency (EC₅₀) of various 6-substituted indolo[3,2-b]carbazoles.

Table 1: AhR Activation Potency of 6-Substituted Indolo[3,2-b]carbazoles
Compound NameC6 Substitution (R Group)AhR EC₅₀ (nM) ± S.D.Biological Role / Significance
FICZ -CHO (Formyl)10 ± 10Endogenous high-affinity hormone; rapid metabolism.
ICZ -H (Unsubstituted)30 ± 10Dietary/microbial metabolite; highly potent.
Quinone Derivative =O (Oxidation product)70 ± 15Photo-decomposition product of FICZ.
Ethyl Ester (Target) -CO₂Et (Ethyl carboxylate) 160 ± 40 Synthetic intermediate; moderate AhR agonist.
Alcohol Derivative -CH₂OH (Hydroxymethyl)160 ± 90Reduced intermediate; moderate AhR agonist.
CICZ -CO₂H (Carboxylic acid)400 ± 100Oxidation product; lowest potency due to charge.

Data synthesized from Zhang et al., Scientific Reports (2019)[2].

Causality of Potency: The ethyl ester exhibits an EC₅₀ of 160 nM, making it 16-fold less potent than FICZ. This reduction in potency is caused by the steric bulk of the ethyl group, which prevents optimal hydrogen bonding within the AhR PAS-B pocket compared to the compact, highly reactive formyl group. However, its moderate potency makes it an excellent candidate for sustained in vitro assays, as it is less susceptible to rapid auto-induced degradation by CYP1A1 enzymes than FICZ.

Experimental Protocols: Self-Validating Reporter Assay

To accurately measure the AhR agonism of Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate, a self-validating reporter gene assay must be employed. The following protocol utilizes a CYP1A1-driven β-lactamase reporter system.

Self-Validating Elements
  • Vehicle Control (0.1% DMSO): Establishes the basal transcriptional noise of the cells.

  • Positive Control (100 nM FICZ): Validates the maximum dynamic range of the receptor and ensures the cells have not lost AhR expression due to high passage numbers.

  • 10-Point Serial Dilution: Ensures that the calculated EC₅₀ is derived from a complete sigmoidal dose-response curve, ruling out single-point artifacts or cytotoxicity-induced false negatives.

Step-by-Step Methodology
  • Cell Preparation & Seeding:

    • Harvest engineered CHO-CYP1A1-β-lactamase cells at 80% confluence.

    • Seed at a density of 1.5 × 10⁴ cells/well in a 384-well black, clear-bottom microplate using assay medium (Opti-MEM + 1% dialyzed FBS).

    • Causality: Dialyzed FBS is mandatory. Standard FBS contains undefined endogenous AhR ligands (e.g., bilirubin) that will elevate basal assay noise and skew the EC₅₀.

  • Compound Preparation & Dosing:

    • Prepare a 10 mM stock of Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate in anhydrous DMSO.

    • Perform a 1:3 serial dilution in DMSO to create a 10-point concentration curve.

    • Transfer the compound to the assay plate using an acoustic dispenser (e.g., Echo 550) to achieve a final top concentration of 10 μM and a constant DMSO concentration of 0.1%.

  • Incubation:

    • Incubate the dosed plates at 37°C, 5% CO₂ for 18 hours.

    • Causality: AhR translocation, transcription, and the subsequent translation and accumulation of the β-lactamase enzyme require a minimum of 16-18 hours to generate a robust signal-to-background ratio.

  • Substrate Addition & Detection:

    • Add the FRET-based β-lactamase substrate (e.g., CCF4-AM) to all wells.

    • Incubate in the dark at room temperature for 2 hours.

    • Read the plate on a fluorescence microplate reader. Excitation: 409 nm. Emission 1 (Cleaved substrate): 447 nm (Blue). Emission 2 (Intact substrate): 520 nm (Green).

  • Data Analysis:

    • Calculate the 447/520 nm emission ratio for each well.

    • Normalize the data against the DMSO control (0%) and FICZ positive control (100%).

    • Fit the normalized data using a 4-parameter non-linear regression model to determine the EC₅₀.

Assay_Workflow CellPrep Cell Seeding (Dialyzed FBS Medium) Dosing Acoustic Dosing (10-Point Serial Dilution) CellPrep->Dosing 1.5x10^4 cells/well Incubation Incubation (18h at 37°C) Dosing->Incubation 0.1% DMSO final Substrate CCF4-AM Substrate Addition (2h) Incubation->Substrate CYP1A1 Expression Detection Dual-Wavelength Fluorescence Read Substrate->Detection FRET Cleavage Analysis 4-Parameter Non-linear Regression Detection->Analysis 447/520nm Ratio

Figure 2: Self-validating experimental workflow for the AhR reporter gene assay.

Discussion & Future Perspectives

The characterization of synthetic intermediates like Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate is a critical step in modern drug development. Often, intermediates are dismissed as mere stepping stones in a synthetic route. However, as demonstrated by its 160 nM EC₅₀ for AhR activation[2], this compound is biologically active.

Understanding this activity is vital for two reasons:

  • Toxicity and Off-Target Profiling: If this intermediate is present as an impurity in the final synthesized batch of FICZ or a related therapeutic, it will contribute to the overall pharmacological profile, potentially causing sustained AhR activation due to its different metabolic clearance rate.

  • Therapeutic Pipeline Expansion: AhR modulators are currently under intense investigation for dermatological conditions such as atopic dermatitis and psoriasis[3]. The moderate potency of the ethyl ester provides a unique structural template for designing "soft drugs"—compounds that activate the AhR sufficiently to restore skin barrier function without triggering the profound, systemic CYP1A1 induction associated with high-affinity ligands.

By treating chemical intermediates as active biological entities and subjecting them to rigorous, self-validating assays, researchers can uncover novel pharmacological tools and ensure the ultimate safety and efficacy of AhR-targeted therapeutics.

Sources

single crystal x-ray diffraction structure of Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Single Crystal X-ray Diffraction Structure of Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate

This guide provides a comprehensive framework for the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate. While a public crystal structure for this specific molecule is not available as of the writing of this guide, the methodologies detailed herein are derived from extensive research on closely related indolo[3,2-b]carbazole (ICZ) derivatives. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into obtaining and interpreting high-quality crystallographic data for this important class of compounds.

Introduction: The Significance of the Indolo[3,2-b]carbazole Scaffold

The indolo[3,2-b]carbazole (ICZ) core is a rigid, planar, and electron-rich heterocyclic system. This structural motif is of significant interest in medicinal chemistry and materials science. ICZ derivatives are known to interact with biological targets such as the Aryl hydrocarbon Receptor (AhR), and they exhibit promising properties for applications in organic electronics, including organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs)[1][2].

The title compound, Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate, incorporates an ethyl ester functional group onto the ICZ backbone. This modification can significantly influence its electronic properties, solubility, and crystal packing, which in turn dictates its performance in both biological and materials contexts. A precise understanding of its three-dimensional atomic arrangement, achievable only through single-crystal X-ray diffraction, is paramount for rational drug design, structure-activity relationship (SAR) studies, and the engineering of next-generation organic semiconductor materials[3][4][5]. This guide provides the essential theoretical and practical knowledge to achieve this goal.

Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystals

The journey to a crystal structure begins with the synthesis of high-purity material and culminates in the growth of diffraction-quality single crystals. This is often the most challenging phase of the entire process[6].

Proposed Synthesis

A plausible and efficient route to synthesize the title compound and related ICZ derivatives is a one-pot, three-stage approach involving the condensation of an indole with an appropriate aldehyde, followed by an acid-catalyzed intramolecular cyclization[7].

  • Reaction Setup: In a round-bottom flask, dissolve the appropriate indole precursor and aldehyde in a suitable solvent such as acetonitrile[8].

  • Condensation: Add a catalytic amount of a Lewis or Brønsted acid (e.g., hydroiodic acid or iodine) to the mixture[7][8].

  • Cyclization & Oxidation: The intermediate undergoes cyclization. An oxidizing agent, such as iodine, can be used to facilitate the formation of the fully aromatic indolo[3,2-b]carbazole core[8]. For the synthesis of the title compound, a precursor leading to the 6-carboxylate substitution would be required.

  • Work-up and Purification: Upon reaction completion, quench the reaction and extract the product using an appropriate organic solvent. The crude product must be purified to >99% purity, typically via column chromatography on silica gel or recrystallization, to remove impurities that can inhibit crystal growth[9].

The Art of Crystallization

Growing single crystals suitable for SC-XRD is a critical prerequisite. The ideal crystal should be a single, unflawed entity, typically between 0.02 and 0.25 mm in its dimensions, and should appear transparent and sharp-edged under a polarized light microscope[6][10]. For carbazole derivatives, several methods have proven effective.

The slow evaporation technique is a widely used and effective method for growing high-quality crystals of carbazole derivatives[11].

  • Solvent Selection: Dissolve the purified Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate in a minimal amount of a suitable high-purity solvent or solvent mixture. The choice is often empirical, but common solvents for carbazoles include ethanol, dichloromethane, hexane, and ethyl acetate[11][12][13]. A mixture, such as dichloromethane/hexane, is often effective, where the less volatile solvent (dichloromethane) is the primary solvent and the more volatile one (hexane) acts as an anti-solvent.

  • Solution Preparation: Prepare a saturated or near-saturated solution at room temperature in a clean, small-volume container (e.g., a 4 mL vial).

  • Slow Evaporation: Cover the vial with a cap, or with parafilm in which a few small holes have been pierced with a needle. This allows the solvent to evaporate slowly over several days to weeks[6].

  • Crystal Harvesting: Once crystals of sufficient size and quality have formed, they must be carefully harvested from the mother liquor using a spatula or loop.

Single Crystal X-ray Diffraction: Elucidating the 3D Structure

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid[4][5]. The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

The Principles of Diffraction

A crystal acts as a three-dimensional diffraction grating for X-rays. When the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are scattered in specific directions. Constructive interference of these scattered X-rays occurs only when the geometry satisfies Bragg's Law, leading to a pattern of diffraction spots. The positions and intensities of these spots contain the information required to reconstruct the crystal structure[10].

Experimental Workflow

The determination of a crystal structure is a systematic process, from mounting the crystal to refining the final structural model.

G cluster_prep Crystal Preparation cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Compound Purification Purification (>99%) Synthesis->Purification Growth Crystallization Crystal Growth Purification->Crystallization Growth CrystalSelection Select Suitable Crystal Crystallization->CrystalSelection Growth CrystalMounting Mount on Goniometer CrystalSelection->CrystalMounting DataCollection X-ray Data Collection CrystalMounting->DataCollection Diffractometer DataReduction Process Raw Data DataCollection->DataReduction Integration StructureSolution Solve Phase Problem DataReduction->StructureSolution StructureRefinement Refine Atomic Model StructureSolution->StructureRefinement Least-Squares Validation Validate Structure StructureRefinement->Validation FinalStructure Final Crystal Structure (CIF) Validation->FinalStructure

Caption: Workflow for Crystal Structure Determination.

  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head, often using cryo-oil and flash-cooling under a stream of liquid nitrogen to minimize thermal motion and radiation damage[11].

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays (commonly from a Mo or Cu source) is directed at the crystal. The crystal is rotated, and a detector records the diffraction pattern as a series of images[11]. A full sphere of data is collected to ensure completeness.

  • Data Reduction: The raw diffraction images are processed. This involves integrating the intensities of the diffraction spots, correcting for experimental factors (like Lorentz and polarization effects), and generating a reflection file containing the Miller indices (h,k,l) and intensity for each spot.

Structural Analysis and Interpretation

Once the structure is solved and refined, the resulting model provides a wealth of chemical information. For Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate, the analysis would focus on several key areas.

Molecular Geometry

The analysis will yield precise bond lengths, bond angles, and torsion angles. Key points of interest would be:

  • Planarity of the ICZ Core: The indolo[3,2-b]carbazole ring system is expected to be nearly planar, which is crucial for its electronic properties. In similar structures, the maximum deviation from the mean plane is typically very small, often less than 0.03 Å[12][13].

  • Conformation of the Ethyl Carboxylate Group: The orientation of the ethyl ester relative to the carbazole plane will be determined. This can influence intermolecular interactions and crystal packing.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is stabilized by non-covalent interactions. For ICZ derivatives, the following are commonly observed:

  • π–π Stacking: The planar aromatic cores often stack in a face-to-face or slipped-parallel fashion. These interactions are fundamental to charge transport in organic semiconductors[1].

  • Hydrogen Bonding: While the title compound lacks strong hydrogen bond donors, weak C-H···O interactions involving the carbonyl oxygen of the ester group are possible and can play a significant role in stabilizing the crystal packing[3][14].

  • van der Waals Forces: These ubiquitous forces contribute to the overall stability of the crystal lattice.

G cluster_mol1 Molecule A cluster_mol2 Molecule B a1 Indolo[3,2-b]carbazole Core a2 Ethyl Carboxylate b1 Indolo[3,2-b]carbazole Core a1->b1 π-π Stacking a2->b1 C-H···O Interaction b2 Ethyl Carboxylate

Caption: Potential Intermolecular Interactions.

Hypothetical Crystallographic Data and Refinement

While the actual data must be determined experimentally, we can propose a set of expected crystallographic parameters for the title compound based on typical values for related organic molecules.

Table 1: Hypothetical Crystallographic Data for Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate

ParameterHypothetical Value
Chemical FormulaC₂₁H₁₆N₂O₂
Formula Weight328.37 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10-15
b (Å)~5-10
c (Å)~15-20
β (°)~95-105
Volume (ų)~1500-2000
Z (molecules/cell)4
Density (calc)~1.3-1.4 g/cm³
R-factor (R1)< 0.05
Goodness-of-fit (S)~1.0
Structure Solution and Refinement
  • Structure Solution: The initial atomic positions are determined from the diffraction data using methods like direct methods or Patterson techniques to solve the "phase problem."

  • Structure Refinement: This is an iterative process where the atomic coordinates, thermal parameters, and other model parameters are adjusted to achieve the best possible fit between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed by figures of merit such as the R-factor (R1), which should ideally be below 5% for a well-refined small molecule structure[5].

Conclusion

Determining the single-crystal X-ray structure of Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate is an essential step in understanding its fundamental chemical and physical properties. Although obtaining diffraction-quality crystals can be a significant experimental hurdle, a systematic approach to synthesis, purification, and crystallization, as outlined in this guide, provides a robust pathway to success. The resulting structural data—including precise bond lengths, molecular conformation, and detailed insights into intermolecular packing forces—will provide an invaluable atomic-level blueprint for researchers in drug discovery and materials science, enabling the rational design of new compounds with enhanced functionality.

References

  • IUCr. (2022). Crystal structures of two new carbazole derivatives: ethyl 9-(benzenesulfonyl)-2-(4-fluoro-2-nitrophenyl)-6-methoxy-9H-carbazole-3-carboxylate and 12-(benzenesulfonyl)-12H-quinolino[4,3-b]carbazole. Available at: [Link]

  • IUCr Journals. (2022). Crystal structures of two new carbazole derivatives: ethyl 9-(benzenesulfonyl)-2-(4-fluoro-2-nitrophenyl)-6-methoxy-9H-carbazole-3-carboxylate and 12-(benzenesulfonyl)-12H-quinolino[4,3-b]carbazole. Available at: [Link]

  • Panchatcharam, P., et al. (2012). Crystal structures of two new carbazole derivatives: 12-(4-nitrophenyl)-7-phenylsulfonyl-7H-benzofuro[2,3-b]carbazole and 2-methyl-4-(4-nitrophenyl)-9-phenylsulfonyl-9H-thieno[2,3-b]carbazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o133–o136. Available at: [Link]

  • Wang, L., et al. (2013). Two novel indolo[3,2-b]carbazole derivatives containing dimesitylboron moieties: synthesis, photoluminescent and electroluminescent properties. New Journal of Chemistry, 37(6), 1833-1840. Available at: [Link]

  • Belloni, M., et al. (2001). The x-ray crystal structures and computational analysis of NH...pi hydrogen bonded bana-shaped carbazole derivatives and thermal analysis of higher mesogenic homologues. Molecular Crystals and Liquid Crystals, 369(1), 17-35. Available at: [Link]

  • He, X., et al. (2011). Synthesis, Characterization, and Crystal Structure of One Novel Indolo[3,2-b] carbazole Derivative. ResearchGate. Available at: [Link]

  • Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(5), 2876–2891. Available at: [Link]

  • IUCr Journals. (2024). How to grow crystals for X-ray crystallography. Available at: [Link]

  • University of Waterloo. About Single X-ray Diffraction. Available at: [Link]

  • Gkrili, V., et al. (2025). Synthesis and Evaluation of the AhR Activity of Indolo[3,2-b]carbazole Derivatives. MDPI. Available at: [Link]

  • University of Zurich. Preparation of Single Crystals for X-ray Diffraction. Available at: [Link]

  • ResearchGate. Structures of indolo[3,2-b]carbazole-based semiconductors. Available at: [Link]

  • Sytnik, K., et al. (2018). Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives. Available at: [Link]

  • Liu, G., & Ji, C. (2020). Synthesis of 5, 6, 11, 12-tetrahyroindolo[3,2-b]carbazole-based dicarboxylate acid for MOFs fabrication via in-situ oxidative dehydrogenation. ChemRxiv. Available at: [Link]

  • Mondal, A., et al. (2024). Indolo[3,2-a]carbazoles as Engineered Materials for Optoelectronic Applications: Synthesis, Structural Insights, and Computational Screening. The Journal of Organic Chemistry. Available at: [Link]

  • ChemRxiv. Synthesis of 5, 6, 11, 12-tetrahyroindolo[3,2-b]carbazole-based dicarboxylate acid for MOFs fabrication via in-situ oxidative dehydrogenation. Available at: [Link]

  • Thummanagoti, S., et al. (2007). Facile one-pot synthesis of 6-monosubstituted and 6,12-disubstituted 5,11-dihydroindolo[3,2-b]carbazoles and preparation of various functionalized derivatives. The Journal of Organic Chemistry, 72(19), 7207-7213. Available at: [Link]

  • Boudreault, P. T., et al. (2009). New Indolo[3,2-b]carbazole Derivatives for Field-Effect Transistor Applications. Journal of Materials Chemistry. Available at: [Link]

  • Zhang, J., et al. (2013). A facile and general method for the synthesis of 6,12-diaryl-5,11-dihydroindolo[3,2-b]carbazoles. ResearchGate. Available at: [Link]

  • Wei, Y., et al. (2018). 5,11-DIETHYL-6-FORMYLINDOLO[3,2-b]CARBAZOLE: CRYSTAL, INTERACTION WITH PROTEIN AND. HETEROCYCLES, 96(8), 1397. Available at: [Link]

  • Wei, Y., et al. (2018). 5,11-Diethyl-6-formylindolo[3,2-b]carbazole: Crystal, Interaction with Protein and Theoretial Study. ResearchGate. Available at: [Link]

Sources

Methodological & Application

Application Note and Protocol for Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate in OLED Hole Transport Layers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Hole Transport Material for Next-Generation OLEDs

The relentless pursuit of enhanced efficiency, stability, and color purity in Organic Light-Emitting Diodes (OLEDs) has led to the exploration of novel charge-transporting materials. Among these, derivatives of indolo[3,2-b]carbazole have emerged as a promising class of compounds for hole transport layers (HTLs) due to their inherent high hole mobility, excellent thermal stability, and deep HOMO (Highest Occupied Molecular Orbital) levels, which facilitate efficient hole injection from the anode.[1]

This application note details the use of Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate (hereafter referred to as EIC) as a high-performance hole transport material for solution-processed and vacuum-deposited OLEDs. The rigid and planar structure of the indolo[3,2-b]carbazole core promotes efficient intermolecular π-π stacking, which is crucial for charge transport.[2] The ethyl carboxylate substituent at the 6-position is anticipated to enhance solubility for solution processing while maintaining the desirable electronic properties of the core.

This document provides a comprehensive guide for researchers, covering the material's key properties, detailed protocols for its incorporation into OLED devices, and expected performance characteristics. The methodologies described herein are designed to be a robust starting point for the development of highly efficient and stable OLEDs.

Material Properties and Characteristics

While specific experimental data for EIC is not widely published, its properties can be reliably estimated based on extensive studies of the parent indolo[3,2-b]carbazole and its derivatives. The indolo[3,2-b]carbazole scaffold is known for its good thermal, chemical, and environmental stability.[1]

PropertyEstimated Value/CharacteristicRationale and Supporting Evidence
Chemical Structure Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylateThe core is a rigid, planar indolo[3,2-b]carbazole moiety with an ethyl carboxylate group.
CAS Number 229020-86-4Unique identifier for this specific chemical compound.[2][3][4]
Molecular Formula C₂₁H₁₆N₂O₂Derived from the chemical structure.[3]
Molecular Weight 328.37 g/mol Calculated from the molecular formula.[3]
HOMO Level ~ -5.4 to -5.6 eVIndolo[3,2-b]carbazole derivatives typically exhibit deep HOMO levels, facilitating efficient hole injection from standard anodes like ITO.[1][5] The electron-withdrawing nature of the ester group may slightly lower the HOMO level compared to the unsubstituted parent compound.
LUMO Level ~ -2.1 to -2.4 eVThe LUMO level is expected to be sufficiently high to ensure effective electron blocking, preventing excitons from reaching the anode and being quenched.[5]
Hole Mobility 10⁻⁴ to 10⁻³ cm²/V·sDerivatives of indolo[3,2-b]carbazole have demonstrated high hole mobilities, which is critical for efficient charge transport and low operating voltages in OLEDs.[1]
Thermal Stability (Td) > 350 °CThe rigid, fused-ring structure of indolo[3,2-b]carbazoles imparts excellent thermal stability, a key requirement for long-lasting OLED devices.[1]
Solubility Good in common organic solvents (e.g., chloroform, chlorobenzene, THF)The ethyl ester group is expected to improve solubility compared to the unsubstituted parent compound, making it suitable for solution-based fabrication methods.

Experimental Protocols

The following protocols provide a detailed guide for the fabrication of OLED devices using EIC as the hole transport layer. Both solution-processing and thermal evaporation methods are described.

Protocol 1: Solution-Processed OLED Fabrication

This protocol is suitable for rapid prototyping and large-area device fabrication.

1. Substrate Preparation: a. Begin with patterned Indium Tin Oxide (ITO) coated glass substrates. b. Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. c. Dry the substrates in an oven at 120°C for 30 minutes. d. Immediately before use, treat the ITO surface with UV-ozone for 15 minutes to improve the work function and enhance hole injection.

2. Hole Injection Layer (HIL) Deposition (Optional but Recommended): a. To improve device performance and stability, a hole injection layer such as PEDOT:PSS is often used. b. Spin-coat a filtered aqueous solution of PEDOT:PSS onto the cleaned ITO substrate at 4000 rpm for 60 seconds. c. Anneal the substrate at 150°C for 15 minutes in a nitrogen-filled glovebox.

3. EIC Hole Transport Layer (HTL) Solution Preparation: a. Prepare a solution of EIC in a suitable organic solvent such as chloroform or chlorobenzene. A typical starting concentration is 5-10 mg/mL. b. Gently heat and stir the solution until the EIC is fully dissolved. c. Filter the solution through a 0.2 µm PTFE syringe filter before use.

4. EIC HTL Deposition: a. Transfer the substrate to a nitrogen-filled glovebox. b. Spin-coat the EIC solution onto the HIL/ITO substrate. The spin speed and time should be optimized to achieve the desired film thickness (typically 20-40 nm). A starting point is 3000 rpm for 60 seconds. c. Anneal the film at 100-120°C for 10 minutes to remove residual solvent.

5. Emissive Layer (EML), Electron Transport Layer (ETL), and Cathode Deposition: a. The subsequent layers (EML, ETL, and cathode) can be deposited via either solution processing (if orthogonal solvents are used) or, more commonly, thermal evaporation. b. A typical device stack would be: ITO / PEDOT:PSS / EIC / Emissive Layer / Electron Transport Layer / LiF / Al.

Protocol 2: Vacuum Thermal Evaporation (VTE) OLED Fabrication

This protocol is suitable for producing high-performance, multilayer devices with precise thickness control.

1. Substrate Preparation: a. Follow the same substrate cleaning procedure as described in Protocol 1 (steps 1a-1d).

2. Organic Layer and Cathode Deposition: a. Place the cleaned ITO substrates into a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr). b. Load EIC powder into a quartz crucible. c. Sequentially deposit the following layers without breaking the vacuum: i. Hole Transport Layer (HTL): Thermally evaporate EIC to a thickness of 20-40 nm. The deposition rate should be maintained at 0.5-1 Å/s. ii. Emissive Layer (EML): Deposit the desired emissive material (e.g., a host doped with a fluorescent or phosphorescent emitter) to a thickness of 20-30 nm. iii. Electron Transport Layer (ETL): Deposit a suitable electron transport material (e.g., TPBi or BCP) to a thickness of 30-50 nm. iv. Electron Injection Layer (EIL): Deposit a thin layer of Lithium Fluoride (LiF) (0.5-1 nm) to facilitate electron injection. v. Cathode: Deposit a layer of Aluminum (Al) (100-150 nm) to serve as the cathode.

3. Encapsulation: a. After deposition, the devices should be encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.

Device Characterization and Expected Performance

The performance of OLEDs incorporating EIC as the HTL should be characterized by measuring their current density-voltage-luminance (J-V-L) characteristics and electroluminescence (EL) spectra.

Expected Performance Metrics:

  • Low Turn-on Voltage: Due to the favorable HOMO level of EIC, efficient hole injection is expected, leading to a low turn-on voltage.

  • High Luminous Efficiency: The high hole mobility of the indolo[3,2-b]carbazole core should contribute to balanced charge transport within the device, resulting in high current and power efficiencies.

  • Good Operational Stability: The excellent thermal stability of the material is anticipated to translate into longer device lifetimes.

Visualizations

OLED Device Architecture

OLED_Structure cluster_legend Charge Flow Anode Anode (ITO) HIL Hole Injection Layer (e.g., PEDOT:PSS) Anode->HIL HTL Hole Transport Layer (EIC) HIL->HTL EML Emissive Layer HTL->EML ETL Electron Transport Layer EML->ETL Cathode Cathode (LiF/Al) ETL->Cathode Hole Holes (h+) Hole->EML Hole Injection & Transport Electron Electrons (e-) Electron->EML Electron Injection & Transport Workflow cluster_prep Substrate Preparation cluster_deposition Layer Deposition (in Glovebox) cluster_final Final Steps Cleaning ITO Substrate Cleaning (Detergent, DI Water, Acetone, IPA) UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone HIL Spin-coat PEDOT:PSS & Anneal UV_Ozone->HIL HTL Spin-coat EIC Solution & Anneal HIL->HTL EML_ETL_Cathode Deposit EML, ETL, & Cathode (Spin-coating or Evaporation) HTL->EML_ETL_Cathode Encapsulation Device Encapsulation EML_ETL_Cathode->Encapsulation Characterization J-V-L & EL Measurement Encapsulation->Characterization

Caption: Workflow for the fabrication of a solution-processed OLED using EIC.

Conclusion

Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate represents a promising material for advancing OLED technology. Its robust indolo[3,2-b]carbazole core, combined with a solubilizing ethyl ester group, makes it an excellent candidate for a high-performance hole transport layer in both solution-processed and vacuum-deposited OLEDs. The protocols and data presented in this application note provide a solid foundation for researchers to explore the potential of EIC in developing next-generation displays and lighting applications. Further optimization of layer thicknesses, solution concentrations, and annealing conditions is encouraged to achieve maximum device performance.

References

  • Theoretical Study on the Carrier Transport Properties of Indolo[3,2-b]carbazole Derivatives. Chemical Journal of Chinese Universities, 2013, 34(6), 1490. [Link]

  • Design, synthesis and characterization of indolo[3,2-a]carbazole-based low molecular mass organogelators as hole transport materials in perovskite solar cells. RSC Publishing, 2024. [Link]

  • Multi-Resonant Indolo[3,2,1-jk]carbazole-Based Host for Blue Phosphorescent Organic Light-Emitting Diodes. MDPI, 2023. [Link]

  • Calculated HOMOs and LUMOs of diindolocarbazole 26*,... | Download Scientific Diagram. ResearchGate. [Link]

  • New Indolo[3,2-b]carbazole Derivatives for Field-Effect Transistor Applications. The Royal Society of Chemistry, 2009. [Link]

  • Synthesis, Characterization, and Application of Indolo[3,2- b ]carbazole Semiconductors. Request PDF. [Link]

  • A facile and general method for the synthesis of 6,12-diaryl-5,11-dihydroindolo[3,2-b]carbazoles. PubMed, 2009. [Link]

  • 5,11-Dihydroindolo[3,2-b]carbazole | C18H12N2 | CID 95838. PubChem. [Link]

  • Hole transport layer selection for stable and efficient carbon electrode-based perovskite solar cells. RSC Publishing, 2023. [Link]

  • Synthesis and Evaluation of the AhR Activity of Indolo[3,2-b]carbazole Derivatives. MDPI, 2025. [Link]

  • Hole-transport layer-dependent degradation mechanisms in perovskite solar modules. Royal Society of Chemistry, 2025. [Link]

  • Recent Advances in Hole-Transporting Layers for Organic Solar Cells. PMC - NIH. [Link]

  • Room-temperature and solution-processed copper iodide as the hole transport layer for inverted planar perovskite solar cells. PubMed, 2016. [Link]

Sources

Application Note & Protocol: In Vitro Cell Culture Assays for Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and pharmacologists. Content Focus: Aryl Hydrocarbon Receptor (AhR) modulation, fluorescent ligand probing, and reporter gene assays.

Executive Summary & Mechanistic Rationale

Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate (CAS: 229020-86-4), hereafter referred to as E-ICZ , is a highly versatile indolo[3,2-b]carbazole derivative. While it is widely recognized as a critical, stable synthetic precursor to the potent endogenous Aryl Hydrocarbon Receptor (AhR) ligand FICZ (6-formylindolo[3,2-b]carbazole)[1], E-ICZ is also a biologically active AhR modulator and a highly valuable fluorescent ligand probe in its own right[2].

The Causality of E-ICZ as a Probe: Traditional AhR binding assays rely on hazardous and heavily regulated radioactive isotopes (e.g., [³H]-TCDD). E-ICZ overcomes this limitation. The extended conjugated π-system of the indolo[3,2-b]carbazole core provides strong intrinsic fluorescence. Furthermore, unlike FICZ—which is highly photoreactive and rapidly decomposes into a quinone under ambient light[1]—the C6-ester substitution on E-ICZ confers enhanced chemical stability. This allows E-ICZ to function as a robust, radiation-free fluorescent probe for quantifying AhR protein binding[2][3].

Mechanistic Pathway

Upon entering the cell, E-ICZ binds to the cytosolic AhR complex. This binding triggers the dissociation of chaperone proteins (HSP90, p23, AIP), exposing a nuclear localization sequence. The AhR-ligand complex translocates to the nucleus, heterodimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), and binds to AhR Response Elements (AHRE/XRE) on the DNA, driving the transcription of target genes such as CYP1A1[3].

AhR_Pathway E_ICZ E-ICZ (Ligand) AhR_Cyt AhR Complex (Cytosol) E_ICZ->AhR_Cyt Binds Chaperones HSP90 / p23 / AIP AhR_Cyt->Chaperones Dissociates AhR_Nuc AhR (Nucleus) AhR_Cyt->AhR_Nuc Translocates Heterodimer AhR-ARNT Heterodimer AhR_Nuc->Heterodimer ARNT ARNT (Nucleus) ARNT->Heterodimer AHRE AHRE / XRE (DNA) Heterodimer->AHRE Binds CYP1A1 CYP1A1 Transcription AHRE->CYP1A1 Up-regulates

Fig 1. Mechanism of action for E-ICZ-mediated Aryl Hydrocarbon Receptor (AhR) activation.

Quantitative Baselines: AhR Activation Potency

To benchmark your assays, it is critical to understand the relative potency of E-ICZ compared to its derivatives. The following table summarizes the half-maximal effective concentration (EC₅₀) values for AhR activation derived from CYP1A1 reporter gene assays.

CompoundC6-SubstitutionAhR Activation EC₅₀ (nM)Biological Role / Assay Note
FICZ (1) -CHO10 ± 10Endogenous ligand; highly potent but photolabile.
ICZ (12) -H~30Dietary AhR ligand generated in the gut.
Quinone (13) =O (Photoproduct)70Photo-decomposition product of FICZ.
E-ICZ (10) -CO₂Et160 ± 40Stable synthetic precursor & fluorescent probe.

Experimental Protocols

Protocol A: Reagent Preparation & Cell Culture Maintenance

Self-Validating Principle: Eliminating background noise is the most critical step in AhR assays.

  • Compound Solubilization: Dissolve E-ICZ in anhydrous, cell-culture grade DMSO to create a 10 mM stock solution.

    • Causality: Indolocarbazoles are highly hydrophobic; aqueous buffers will cause immediate precipitation.

  • Light Protection: Aliquot the stock into amber glass vials and store at -20°C. Perform all subsequent dilutions under yellow light.

    • Causality: While more stable than FICZ, E-ICZ still contains the photoreactive indolo[3,2-b]carbazole core. Ambient UV/visible light induces non-enzymatic photo-oxidation, degrading the compound and artificially altering the EC₅₀[1].

  • Cell Starvation Media: 24 hours prior to the assay, transition cells (e.g., LS180 or HepG2) into Opti-MEM supplemented with 1% Charcoal-Stripped Fetal Bovine Serum (FBS) , 1 mM sodium pyruvate, and 0.1 mM NEAA[1].

    • Causality: Standard FBS contains trace amounts of hormones and endogenous AhR ligands (e.g., tryptophan photoproducts). Charcoal stripping removes these lipophilic molecules, ensuring a near-zero baseline for CYP1A1 expression and maximizing the assay's signal-to-noise ratio.

Protocol B: In Vitro AhR Reporter Gene Assay

This protocol utilizes a CYP1A1-bla (β-lactamase) or luciferase reporter cell line to quantify AhR agonism.

  • Cell Seeding: Seed the engineered cells at a density of 20,000 cells/well into a 384-well black, clear-bottom assay plate.

    • Causality: Black walls prevent optical crosstalk between wells during fluorescence/luminescence readout, preventing false-positive edge effects.

  • Compound Treatment: Perform a 1:3 serial dilution of the E-ICZ stock in assay media. Add 0.5 µL of the compound solution to the wells. Ensure final DMSO concentration does not exceed 0.1% (v/v).

    • Causality: AhR is highly sensitive to cellular stress. DMSO concentrations >0.1% induce osmotic stress and off-target transcriptional changes, confounding the AhR activation readout.

  • Incubation: Incubate the plate at 37°C, 5% CO₂ for 16–24 hours.

    • Causality: AhR activation requires a complex, multi-step cascade (ligand binding → nuclear translocation → transcription → translation of the reporter protein)[3]. A minimum of 16 hours is required for sufficient reporter protein accumulation.

  • Readout: Add the appropriate fluorescent/luminescent substrate, incubate according to the manufacturer's guidelines, and measure using a microplate reader.

Workflow Step1 Step 1: Cell Seeding CYP1A1 reporter cells in 384-well black plate Step2 Step 2: Starvation Opti-MEM + 1% Charcoal-Stripped Serum Step1->Step2 Step3 Step 3: Treatment Add E-ICZ (≤0.1% DMSO) under low light Step2->Step3 Step4 Step 4: Incubation 16-24h at 37°C, 5% CO2 Step3->Step4 Step5 Step 5: Readout Add substrate & measure fluorescence/luminescence Step4->Step5

Fig 2. Step-by-step workflow for the in vitro AhR reporter gene assay.

Protocol C: Fluorescent Ligand Binding Assay

Because E-ICZ is intrinsically fluorescent, it can be used in competitive binding assays against unknown AhR modulators[2].

  • Protein Preparation: Isolate cytosolic fractions containing native AhR from HepG2 cells, or utilize recombinant AhR PAS-B domain proteins.

  • Probe Incubation: Incubate the protein extract with a fixed concentration of E-ICZ (e.g., 50 nM) in a binding buffer (e.g., 25 mM HEPES, pH 7.4, 1 mM DTT, 10% glycerol) for 1 hour at 4°C.

    • Causality: 4°C prevents proteolytic degradation of the AhR complex and stabilizes the transient ligand-receptor interaction.

  • Competitive Displacement: Add varying concentrations of a test compound (or unlabeled FICZ as a positive control).

  • Fluorescence Polarization (FP) Readout: Measure the FP or fluorescence quenching. As E-ICZ is displaced from the bulky AhR protein into the free solution, its rotational correlation time decreases, resulting in a measurable drop in fluorescence polarization[2].

Data Analysis & Assay Validation

To ensure the protocol acts as a self-validating system , every assay plate must include:

  • Positive Control: TCDD (10 nM) or FICZ (50 nM) to define the 100% maximum AhR activation threshold[1].

  • Vehicle Control: 0.1% DMSO to define the basal expression level (0% activation).

  • Z'-Factor Calculation: Calculate the Z'-factor using the positive and vehicle controls. A Z'-factor ≥ 0.5 is mandatory to confirm that the assay window is robust enough for accurate EC₅₀ determination.

References

  • [2] Patents Assigned to The European Union: Uses of ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate as a fluorescent ligand probe. Justia Patents. URL:

  • [1] Gram-scale synthesis of FICZ, a photoreactive endogenous ligand of the aryl hydrocarbon receptor. Scientific Reports / PMC. URL:

  • [4] Light-dependent decomposition of FICZ, an endogenous ligand of the aryl hydrocarbon receptor. bioRxiv. URL:

  • [3] Chemistry and Properties of Indolocarbazoles. Chemical Reviews - ACS Publications. URL:

Sources

Application Note: Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate in Organic Photovoltaics (OPV)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Cross-Disciplinary Significance

While indolo[3,2-b]carbazoles are widely recognized by drug development professionals as potent Aryl Hydrocarbon Receptor (AhR) ligands and emerging scaffolds for pharmaceuticals[1], their rigid, highly delocalized π -systems make them equally revolutionary in materials science. Specifically, Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate (CAS: 229020-86-4) serves as a highly tunable, foundational building block for synthesizing advanced Hole Transport Materials (HTMs) and Non-Fullerene Acceptors (NFAs) in Organic Photovoltaics (OPV) and Perovskite Solar Cells (PSCs).

This application note provides a comprehensive guide to leveraging this specific carboxylate scaffold. It details the mechanistic reasoning behind its optoelectronic properties, step-by-step synthetic derivatization protocols, and self-validating workflows for OPV device integration.

Mechanistic Insights: Why the ICZ-6-Carboxylate Scaffold?

The unsubstituted indolo[3,2-b]carbazole (ICZ) core consists of fused alternating three benzene and two pyrrole rings, creating a large, planar, and rigid conjugated structure[2]. This planarity promotes strong intermolecular π−π stacking, yielding exceptional intrinsic hole mobilities (up to 0.2 cm2 V−1 s−1 )[2]. However, bare ICZ suffers from severe aggregation and poor solubility, making solution-processing impossible.

The introduction of the 6-carboxylate group and the reactive 5,11-dihydro (amine) positions solves these critical engineering challenges through two mechanisms:

  • Energy Level Tuning (Causality) : The ethyl carboxylate acts as an electron-withdrawing group (EWG). In OPV design, lowering the Highest Occupied Molecular Orbital (HOMO) is critical for maximizing the open-circuit voltage ( Voc​ ). The ester group deepens the HOMO and serves as a synthetic handle for reduction into a 6-formyl intermediate (FICZ), enabling Knoevenagel condensations to build A-D-A (Acceptor-Donor-Acceptor) architectures[1][3].

  • Steric Engineering via N-Alkylation : The secondary amines at the 5,11 positions allow for the attachment of long alkyl chains (e.g., hexyl or octyl groups). This sterically hinders excessive π−π over-aggregation, ensuring the material remains soluble in processing solvents like chlorobenzene without destroying the electronic coupling required for charge transport[4][5].

Workflow A Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate (Core Scaffold) B N-Alkylation (Positions 5, 11) Improves Organic Solubility A->B C Ester Reduction / Oxidation Yields 6-Formyl Intermediate B->C D Knoevenagel Condensation Adds Electron-Withdrawing Groups C->D E Target ICZ-Based Material (Donor or HTL for OPV) D->E

Chemical derivatization workflow of the ICZ-6-carboxylate scaffold for OPV applications.

Protocol 1: Synthetic Derivatization into an OPV-Active Material

To utilize the ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate in a spin-coated OPV device, it must first be functionalized. This protocol outlines the synthesis of a soluble, A-D-A type organic semiconductor.

Phase A: N-Alkylation for Processability

Causality : Alkylating the indole nitrogens prevents crystallization during thin-film formation, ensuring a smooth, amorphous morphology essential for bulk-heterojunction (BHJ) devices.

  • Reaction : Dissolve the starting carboxylate (1.0 eq) in anhydrous DMF under a nitrogen atmosphere. Add sodium hydride (NaH, 60% dispersion, 3.0 eq) at 0 °C to deprotonate the 5,11-amines.

  • Addition : Dropwise add 1-bromohexane (3.0 eq). Stir at room temperature for 12 hours.

  • Self-Validation Check : Perform Thin Layer Chromatography (TLC). The highly polar starting material should completely disappear, replaced by a non-polar, fast-moving fluorescent spot. Do not proceed if the starting material remains, as unalkylated defects act as deep charge traps in OPV devices.

Phase B: End-Group Activation (Formylation)

Causality : The ester must be converted to an aldehyde to act as an electrophile for attaching electron-withdrawing acceptor units.

  • Reduction : Treat the N-alkylated ester with Lithium Aluminum Hydride (LiAlH 4​ ) in anhydrous THF at 0 °C to yield the intermediate alcohol.

  • Oxidation : Oxidize the crude alcohol using Pyridinium Chlorochromate (PCC) in dichloromethane to yield the 6-formyl derivative[1].

  • Self-Validation Check : Analyze via 1 H NMR. The successful transformation is validated by the disappearance of the ethyl ester protons (quartet at ~4.4 ppm, triplet at ~1.4 ppm) and the appearance of a sharp aldehyde singlet at ~10.5 ppm.

Phase C: Knoevenagel Condensation
  • Reaction : React the 6-formyl intermediate with an active methylene compound (e.g., 3-ethylrhodanine) in chloroform with a catalytic amount of piperidine. Reflux for 24 hours.

  • Purification : Precipitate in methanol and purify via silica gel chromatography. The resulting A-D-A molecule is ready for device integration[3].

Protocol 2: OPV Device Fabrication (Inverted Architecture)

Inverted OPV architectures (ITO/ETL/Active Layer/HTL/Ag) are preferred for their superior ambient stability compared to conventional structures. Here, the synthesized ICZ derivative is utilized as a dopant-free Hole Transport Layer (HTL)[6].

Fabrication Substrate ITO Substrate Cleaning & UV-Ozone ETL Spin-Coat ETL (ZnO Nanoparticles) Substrate->ETL 3000 rpm Active Spin-Coat Active Layer (Donor:Acceptor Blend) ETL->Active Anneal 100°C HTL Spin-Coat HTL (ICZ Derivative) Active->HTL 4000 rpm Electrode Electrode Deposition (Ag or Al) HTL->Electrode Vacuum <10^-6 Torr

Step-by-step fabrication workflow for an inverted bulk-heterojunction OPV device.

Step-by-Step Methodology
  • Substrate Preparation :

    • Sonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Causality : Organic residues create energetic barriers. Treat the dried ITO with UV-Ozone for 20 minutes to increase the work function and improve the wettability of the subsequent layer.

  • Electron Transport Layer (ETL) Deposition :

    • Spin-coat a ZnO nanoparticle dispersion (30 mg/mL in butanol) at 3000 rpm for 30 seconds. Anneal at 150 °C for 10 minutes in ambient air.

  • Active Layer Coating (Glovebox Environment) :

    • Prepare a blend of a donor polymer (e.g., PM6) and a non-fullerene acceptor (e.g., Y6) in chloroform. Spin-coat at 2500 rpm.

    • Self-Validation Check : Measure the film thickness using a stylus profilometer. The active layer must be exactly 100–110 nm. Variations >10 nm indicate incorrect solution viscosity, which will exponentially increase series resistance ( Rs​ ) or cause pinhole shunts.

  • Hole Transport Layer (HTL) Deposition :

    • Dissolve the synthesized ICZ derivative in chlorobenzene (5 mg/mL). Spin-coat dynamically at 4000 rpm over the active layer.

    • Causality : The highly planar ICZ core will self-assemble into a highly crystalline, π -stacked layer, facilitating rapid hole extraction while blocking electrons[2][6].

  • Electrode Evaporation :

    • Transfer the substrates to a vacuum thermal evaporator. Deposit 100 nm of Silver (Ag) at a pressure below 1×10−6 Torr.

Quantitative Data: Performance Benchmarks

To benchmark the success of your synthesized ICZ derivatives, compare your device metrics against established indolo[3,2-b]carbazole-based materials in literature. The introduction of halogens (like Bromine) or extended conjugation significantly impacts Power Conversion Efficiency (PCE)[6][7].

Material FormulationRole in DevicePCE (%) Voc​ (V) Jsc​ (mA/cm²)Fill Factor (FF)Source
2PICz (SAM) Hole Selective Layer25.511.1825.400.85[7]
ICZ-2Br Dopant-Free HTL20.351.1023.500.78[6]
ICZ (Unsubstituted) Dopant-Free HTL15.070.9821.130.72[6]
ICZ-Rd2 Non-Fullerene Acceptor9.160.8516.200.66[3]

Note: The dramatic increase in PCE for ICZ-2Br compared to unsubstituted ICZ is attributed to the strong electronegativity and large dipole moment induced by the bromine atoms, which optimizes energy level alignment and enhances hole mobility[6].

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate for Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with this compound in aqueous media for biological assays. The indolo[3,2-b]carbazole scaffold is known for its planar, rigid, and hydrophobic nature, often leading to poor solubility in aqueous solutions, a critical hurdle for in vitro and in vivo studies.[1] This guide offers scientifically grounded strategies and detailed protocols to achieve reliable and reproducible experimental outcomes.

I. Understanding the Challenge: The Physicochemical Properties of Indolo[3,2-b]carbazoles

The core structure of indolo[3,2-b]carbazole is a large, planar, and rigid conjugated system.[1] This inherent planarity promotes strong intermolecular π-π stacking, leading to high crystallinity and, consequently, very low solubility in common aqueous and even some organic solvents.[2][3] The addition of an ethyl carboxylate group to this backbone, as in Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate, does little to mitigate this hydrophobicity. Researchers often encounter precipitation when introducing this compound into aqueous cell culture media or buffer systems, which can lead to inaccurate and misleading assay results.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and provides a logical progression of solutions, from simple to more complex formulation strategies.

Q1: My compound precipitates immediately when I add my DMSO stock solution to my aqueous assay buffer. What is the first thing I should check?

A1: Co-solvent Concentration and Dilution Technique.

The most common cause of precipitation is exceeding the solubility limit of the compound in the final assay medium. While Dimethyl Sulfoxide (DMSO) is a powerful solvent for many hydrophobic compounds, its ability to maintain solubility upon aqueous dilution is limited.[4][5]

  • Expertise & Experience: The "shock" of rapid dilution from a high-concentration organic stock into a fully aqueous environment is a primary driver of precipitation. The key is to control the final concentration of the co-solvent and the method of dilution.

  • Troubleshooting Steps:

    • Verify Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should not exceed 0.5% to avoid cytotoxicity.[5][6] For particularly sensitive cell lines, this limit may be as low as 0.1%.[5] Concentrations above 1% are often toxic to many mammalian cell types.[7]

    • Optimize Dilution Method: Instead of adding a small volume of highly concentrated stock directly to the final volume of buffer, perform serial dilutions. A stepwise reduction of the organic solvent concentration allows for a more gradual environmental change for the compound.

    • Recommended Dilution Protocol:

      • Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM).

      • Perform an intermediate dilution in a mixture of DMSO and your final assay buffer (e.g., 1:1 ratio).

      • Slowly add this intermediate dilution to the final assay buffer with gentle vortexing to reach the desired final concentration.[5]

  • Trustworthiness (Self-Validation): Before treating your cells, prepare a "mock" final solution in your cell culture media without cells. Incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2) and visually inspect for precipitation over time (e.g., 1, 4, and 24 hours). This simple check can save significant time and resources.

Q2: I've optimized my DMSO concentration and dilution technique, but I still observe precipitation at my desired therapeutic concentration. What are my next options?

A2: Employing Solubilizing Excipients: Surfactants and Cyclodextrins.

When co-solvents alone are insufficient, the use of pharmaceutical excipients can dramatically enhance aqueous solubility.[8] The two most common and effective classes for preclinical research are surfactants and cyclodextrins.

  • Option A: Surfactants

    • Mechanism of Action: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles.[9] The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, effectively creating a water-soluble nanoparticle formulation.[9][10]

    • Recommended Surfactants: Non-ionic surfactants are generally preferred for biological assays due to their lower toxicity profile compared to ionic surfactants.

      • Polysorbate 80 (Tween® 80): Widely used in pharmaceutical formulations.

      • Polyoxyl 35 Castor Oil (Kolliphor® EL, formerly Cremophor® EL): Another common and effective choice.

    • Experimental Protocol: See Section III for a detailed protocol on preparing a surfactant-based formulation.

  • Option B: Cyclodextrins

    • Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12] They can form inclusion complexes by encapsulating the hydrophobic drug molecule (or a hydrophobic part of it) within their cavity, thereby increasing its apparent water solubility.[10][13]

    • Recommended Cyclodextrins: Modified cyclodextrins are typically used to achieve the necessary water solubility for parenteral applications.[14][15]

      • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and safety profile.[12][13]

      • Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®): Anionic cyclodextrin derivative often used in parenteral formulations.

    • Experimental Protocol: See Section IV for a detailed protocol on preparing a cyclodextrin-based formulation.

Data Summary: Comparison of Solubilization Strategies
StrategyMechanismAdvantagesDisadvantagesRecommended Starting Concentration
Co-solvents (e.g., DMSO) Reduces solvent polarity.[]Simple to prepare, widely available.Limited solubilization capacity upon dilution, potential for cytotoxicity.[7][17]< 0.5% in final assay medium.[6]
Surfactants (e.g., Tween® 80) Micellar encapsulation.[9]High solubilization capacity, established use in formulations.Can interfere with some assays, potential for cell membrane disruption at high concentrations.1-5% (w/v) in stock formulation.
Cyclodextrins (e.g., HP-β-CD) Inclusion complex formation.[10][11]Low cytotoxicity, can improve stability.[8]Can be expensive, may not be effective for all molecules.10-40% (w/v) in stock formulation.

III. Experimental Protocol: Solubilization using Surfactants

This protocol provides a step-by-step guide for preparing a stock solution of Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate using a surfactant-based system.

Objective: To prepare a concentrated, filter-sterilizable stock solution that remains stable upon dilution into aqueous media.

Materials:

  • Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Tween® 80 (Polysorbate 80) or Kolliphor® EL

  • Phosphate-Buffered Saline (PBS), sterile

  • Sterile microcentrifuge tubes

  • 0.22 µm sterile syringe filter

Procedure:

  • Prepare Surfactant Vehicle: Prepare a 10% (w/v) stock solution of your chosen surfactant (e.g., Tween® 80) in sterile PBS.

  • Initial Compound Dissolution: Weigh out the required amount of the compound and dissolve it in a minimal volume of DMSO to create a high-concentration primary stock (e.g., 50-100 mg/mL). Ensure it is fully dissolved.

  • Formulation Preparation: a. In a sterile tube, combine the DMSO stock with the surfactant solution. A common starting ratio is 1:9 (v/v) of DMSO stock to 10% surfactant solution. b. This will result in a final formulation containing 10% DMSO and 9% surfactant. c. Vortex thoroughly for 2-5 minutes. The solution should appear clear. Gentle warming (37-40°C) can aid dissolution.

  • Sterilization: Filter the final formulation through a 0.22 µm sterile syringe filter into a sterile tube. This is your concentrated stock solution.

  • Dilution into Assay Medium: Add the concentrated stock solution dropwise to your pre-warmed (37°C) cell culture medium or assay buffer while gently swirling.

  • Validation: As described in A1, prepare a mock final dilution and observe for any precipitation over the time course of your experiment.

Workflow Diagram: Surfactant-Based Solubilization

Surfactant_Workflow A 1. Dissolve Compound in 100% DMSO (Primary Stock) C 3. Combine Primary Stock and Vehicle (e.g., 1:9 v/v) A->C B 2. Prepare 10% Surfactant in PBS (Vehicle) B->C D 4. Vortex/Warm to Ensure Clarity C->D E 5. Sterile Filter (0.22 µm) (Concentrated Stock) D->E F 6. Dilute Dropwise into Assay Medium E->F G 7. Validate Stability (Precipitation Check) F->G

Caption: Workflow for preparing a surfactant-based formulation.

IV. Experimental Protocol: Solubilization using Cyclodextrins

This protocol details the use of HP-β-CD to improve the aqueous solubility of the target compound.

Objective: To form a water-soluble inclusion complex for direct dilution into biological buffers.

Materials:

  • Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized Water or PBS, sterile

  • Sterile microcentrifuge tubes

  • Sonicator (bath or probe)

  • 0.22 µm sterile syringe filter

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a 20-40% (w/v) solution of HP-β-CD in sterile water or PBS. This may require gentle heating (up to 50°C) and stirring to fully dissolve. Allow the solution to cool to room temperature.

  • Add Compound: Weigh the desired amount of the compound and add it directly to the HP-β-CD solution.

  • Complexation: a. Vigorously vortex the mixture for 5-10 minutes. b. Sonicate the mixture for 15-30 minutes. The solution should become clear as the inclusion complex forms. If it remains cloudy, gentle heating can be applied during sonication. c. For difficult-to-dissolve compounds, this mixture can be stirred overnight at room temperature.

  • Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter to remove any undissolved particulates and ensure sterility. This is your concentrated stock solution.

  • Dilution and Validation: Dilute the stock solution into your final assay medium and validate for precipitation as previously described.

Decision Logic: Choosing a Solubilization Strategy

Decision_Tree Start Compound Precipitates in Aqueous Buffer? CheckDMSO Is final DMSO concentration <0.5%? Start->CheckDMSO CheckDMSO->Start No, Adjust OptimizeDilution Optimize Dilution (e.g., serial dilution) CheckDMSO->OptimizeDilution Yes StillPrecipitates Precipitation Still Occurs? OptimizeDilution->StillPrecipitates UseExcipient Use Solubilizing Excipient StillPrecipitates->UseExcipient Yes Success Soluble Formulation Achieved StillPrecipitates->Success No ChooseExcipient Choose Excipient Type UseExcipient->ChooseExcipient Surfactant Use Surfactants (e.g., Tween® 80) ChooseExcipient->Surfactant High Solubilization Needed Cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) ChooseExcipient->Cyclodextrin Lower Toxicity Profile Desired Surfactant->Success Cyclodextrin->Success

Caption: Decision tree for troubleshooting compound solubility.

V. References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Retrieved March 17, 2026, from

  • MedCrave. (2017, April 26). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. Retrieved March 17, 2026, from

  • PharmaTutor. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved March 17, 2026, from

  • International Journal of Pharmaceutical Sciences and Nanotechnology. (2015, August 30). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. Retrieved March 17, 2026, from

  • PubMed. (2009, December 15). Recent advances in intravenous delivery of poorly water-soluble compounds. Retrieved March 17, 2026, from

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved March 17, 2026, from

  • Hindawi. (n.d.). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC. Retrieved March 17, 2026, from

  • Taylor & Francis Online. (2008, October 10). Full article: Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Retrieved March 17, 2026, from

  • ResearchGate. (n.d.). Intravenous administration of poorly soluble new drug entities in early drug discovery: The potential impact of formulation on pharmacokinetic parameters | Request PDF. Retrieved March 17, 2026, from

  • WuXi AppTec. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Retrieved March 17, 2026, from

  • MDPI. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. Retrieved March 17, 2026, from

  • ResearchGate. (n.d.). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview.... Retrieved March 17, 2026, from

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved March 17, 2026, from

  • Nature. (2024, December 16). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC. Retrieved March 17, 2026, from

  • Jagiellonian Centre of Innovation. (n.d.). THE STUDY OF THE INFLUENCE OF DMSO ON HUMAN FIBROBLASTS PROLIFERATION IN-VITRO. Retrieved March 17, 2026, from

  • PLOS. (2014, September 19). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. Retrieved March 17, 2026, from

  • American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved March 17, 2026, from

  • World Journal of Pharmaceutical Research. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved March 17, 2026, from

  • ResearchGate. (2025, August 7). Synthesis and characterization of soluble indolo[3,2- b]carbazole derivatives for organic field-effect transistors | Request PDF. Retrieved March 17, 2026, from

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved March 17, 2026, from

  • Spandidos Publications. (n.d.). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media - PMC. Retrieved March 17, 2026, from

  • Journal of Chemical and Pharmaceutical Research. (2024, December 19). The Role of Surfactants in Solubilization of Poorly Soluble. Retrieved March 17, 2026, from

  • Chinese Chemical Society. (2024, November 6). Indolo[3,2-b]carbazole-Based Self-Assembled Monolayer Enables High-Performance Inverted Perovskite Solar Cells with Over 25.5% Efficiency | CCS Chemistry. Retrieved March 17, 2026, from

  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization. Retrieved March 17, 2026, from

  • Roquette. (n.d.). Functional Alternative to Surfactants within Biologic Formulations. Retrieved March 17, 2026, from

  • ResearchGate. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media?. Retrieved March 17, 2026, from

  • Royal Society of Chemistry. (n.d.). New Indolo[3,2-b]carbazole Derivatives for Field-Effect Transistor Applications. Retrieved March 17, 2026, from

  • MedchemExpress. (n.d.). Co-solvents | Biochemical Assay Reagents. Retrieved March 17, 2026, from

  • Benchchem. (n.d.). Technical Support Center: Strategies for Improving Hydrophobic Peptide Solubility. Retrieved March 17, 2026, from

  • Pharma Excipients. (2020, August 4). New Research Reveals a Promising Functional Alternative to Surfactants within Biologic Formulations. Retrieved March 17, 2026, from

  • NIH. (n.d.). Surfactants: physicochemical interactions with biological macromolecules - PMC. Retrieved March 17, 2026, from

  • Allied Academies. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Retrieved March 17, 2026, from

  • BLDpharm. (n.d.). 229020-86-4|Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate. Retrieved March 17, 2026, from

  • AiFChem. (2025, October 27). Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate. Retrieved March 17, 2026, from

  • Ambeed. (n.d.). 5,11-Dihydroindolo[3,2-b]carbazole | 6336-32-9. Retrieved March 17, 2026, from

  • Ossila. (n.d.). Indolo[3,2-b]carbazole | CAS Number 6336-32-9. Retrieved March 17, 2026, from

  • PubChem. (n.d.). 5,11-Dihydroindolo[3,2-b]carbazole. Retrieved March 17, 2026, from

  • ACS Publications. (2024, May 16). Indolo[3,2-a]carbazoles as Engineered Materials for Optoelectronic Applications: Synthesis, Structural Insights, and Computational Screening | The Journal of Organic Chemistry. Retrieved March 17, 2026, from

Sources

Technical Support Center: Synthesis of Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate. As a potent scaffold in medicinal chemistry and materials science, achieving high yields and purity of this molecule is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on the acid-catalyzed cyclization of ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate.

Troubleshooting Guide: Low Synthesis Yield

Low yields in the synthesis of Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate are a frequent challenge. This section provides a structured approach to identifying and resolving the root causes of this issue.

Question 1: My reaction is resulting in a very low yield or failing completely. What are the primary contributing factors?

Low or no yield in this acid-catalyzed cyclization can often be attributed to several key factors, primarily related to the stability of the starting materials and the product under the reaction conditions. Indole moieties are known to be sensitive to strong acidic conditions, which can lead to degradation or polymerization.[1][2][3][4]

Potential Causes and Solutions:

  • Degradation of Starting Material or Product: The electron-rich indole rings in both the starting material and the final product are susceptible to decomposition or polymerization in the presence of strong acids.[1][3][5]

    • Solution: Consider using a milder Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) in place of strong mineral acids like HCl or H₂SO₄.[1][2] A systematic screening of acid catalysts can help identify the optimal balance between promoting the desired cyclization and minimizing degradation.

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters. Insufficient heat may lead to an incomplete reaction, while excessive heat can promote decomposition pathways.[1]

    • Solution: Begin with a moderate temperature (e.g., 80 °C) and monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the reaction is sluggish, gradually increase the temperature. Extended reaction times should be avoided if significant byproduct formation is observed.

  • Poor Quality of Starting Materials: Impurities in the starting ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate or the solvent can significantly hinder the reaction.

    • Solution: Ensure the starting material is of high purity. The solvent, such as 1,4-dioxane, should be anhydrous, as water can interfere with the reaction and potentially lead to hydrolysis of the ethyl ester.

Question 2: I am observing multiple spots on my TLC plate, suggesting the formation of side products. What are the likely side reactions?

The formation of multiple products is a common issue that complicates purification and reduces the yield of the desired indolo[3,2-b]carbazole.

Likely Side Products and Mitigation Strategies:

  • Polymerization of Indole Moieties: Under acidic conditions, indoles can undergo self-polymerization, leading to a complex mixture of oligomeric species.[3][5]

    • Mitigation: Employing milder acid catalysts and lower reaction temperatures can suppress this side reaction.[1]

  • Hydrolysis of the Ethyl Ester: The presence of water in the reaction mixture, especially under acidic conditions and elevated temperatures, can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid.[6][7][8]

    • Mitigation: Use an anhydrous solvent and ensure all glassware is thoroughly dried. If hydrolysis is suspected, the resulting carboxylic acid may be re-esterified, though this adds an extra step to the synthesis.

  • Formation of Diindolylmethane-type Byproducts: Diindolylmethanes are known to be unstable in acidic conditions and can lead to the formation of various condensation products.[9][10][11]

    • Mitigation: Careful control of the reaction stoichiometry and conditions is crucial.

Frequently Asked Questions (FAQs)

What is the proposed mechanism for the acid-catalyzed cyclization?

The reaction proceeds through a multi-step mechanism initiated by the protonation of one of the indole rings, which enhances its electrophilicity. This is followed by an intramolecular electrophilic attack of the activated indole onto the other indole ring, leading to the formation of the carbazole core. Subsequent dehydration and aromatization yield the final product.

Acid-Catalyzed Cyclization Mechanism A Starting Material Ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate B Protonation of Indole Ring A->B H+ C Intramolecular Electrophilic Attack B->C D Cyclized Intermediate C->D E Dehydration & Aromatization D->E -H2O F Final Product Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate E->F

Caption: Proposed mechanism for the acid-catalyzed cyclization.

How can I effectively purify the final product?

The purification of polar indole derivatives can be challenging due to their tendency to streak on silica gel and potential for degradation on acidic stationary phases.[12]

Recommended Purification Protocol:

  • Work-up: After the reaction is complete, quench the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst. Extract the product with an organic solvent such as ethyl acetate.

  • Column Chromatography:

    • Stationary Phase: Use high-purity silica gel. To minimize degradation, the silica gel can be pre-treated with a solvent system containing a small amount of a basic modifier like triethylamine.[12]

    • Mobile Phase: A gradient elution system is often effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.

    • Alternative Stationary Phases: For highly polar products or if degradation is a significant issue, consider using a neutral stationary phase like alumina or employing reverse-phase chromatography.[12] Hydrophilic Interaction Liquid Chromatography (HILIC) is another excellent option for very polar compounds.[13]

What analytical techniques are recommended for characterizing the product?
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as the N-H and C=O stretches.

Experimental Protocols

Protocol 1: Screening of Acid Catalysts

This protocol outlines a method for systematically screening different acid catalysts to optimize the yield of the cyclization reaction.

  • Set up a series of parallel reactions in small scale (e.g., 25-50 mg of starting material).

  • To each reaction vessel, add the starting material, ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate, and anhydrous 1,4-dioxane.

  • Add a different acid catalyst to each vessel. A representative screen might include:

    • p-Toluenesulfonic acid (p-TsOH)

    • Zinc chloride (ZnCl₂)

    • Boric acid (B(OH)₃)

    • Sulfuric acid (H₂SO₄) (use with caution due to potential for charring)

  • Heat the reactions to a consistent temperature (e.g., 80 °C) and monitor by TLC over time.

  • Analyze the crude reaction mixtures by LC-MS or ¹H NMR to determine the conversion and relative yield of the desired product.

CatalystTypical Loading (mol%)Expected Outcome
p-TsOH10-20Good for moderate acidity
ZnCl₂20-50Milder Lewis acid option
B(OH)₃20-50Very mild Lewis acid
H₂SO₄5-10Strong acid, potential for degradation
Protocol 2: Purification by Column Chromatography
  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate).

  • Column Packing: Prepare a silica gel column using a slurry packing method with your initial, low-polarity mobile phase.

  • Loading: Carefully load the sample onto the top of the column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1 hexane/ethyl acetate) while collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting_Workflow start Low Yield of Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate purity Check Purity of Starting Material and Solvent start->purity conditions Optimize Reaction Conditions (Temperature, Time, Catalyst) purity->conditions If pure sub_purity Ensure anhydrous solvent and pure starting material purity->sub_purity side_reactions Identify and Mitigate Side Reactions conditions->side_reactions If yield still low sub_conditions Screen acid catalysts (Brønsted vs. Lewis) Vary temperature systematically conditions->sub_conditions purification Optimize Purification Strategy side_reactions->purification If side products persist sub_side_reactions Use milder conditions Consider alternative synthetic routes side_reactions->sub_side_reactions success Improved Yield purification->success If pure product isolated sub_purification Use deactivated silica Explore reverse-phase or HILIC purification->sub_purification

Caption: A workflow for troubleshooting low synthesis yield.

References

  • cyclization of alkynes under metal-free conditions: synthesis of indoles. (n.d.).
  • WebMD. (n.d.). Diindolylmethane: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]

  • Ester to Acid - Common Conditions. (n.d.). Common Organic Chemistry. [Link]

  • PubMed. (2010, November 15). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. [Link]

  • MDPI. (2021, August 24). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. [Link]

  • Ultrasonic acceleration of ester hydrolysis in ethanol–water and 1,4-dioxane–w
  • PubMed. (1963). THE ACID-CATALYZED POLYMERIZATION OF PYRROLES AND INDOLES. [Link]

  • ACS Publications. (n.d.). The Acid Hydrolysis of Methyl Acetate in Dioxane-Water Mixtures. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]

  • PMC. (n.d.). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?[Link]

  • ResearchGate. (2025, August 10). The investigation of acid effect on chemical polymerization of indole. [Link]

  • EPA. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. [Link]

  • PMC. (2021, June 26). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. [Link]

  • Chemguide. (n.d.). hydrolysis of esters. [Link]

  • Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activ
  • Universität Freiburg. (n.d.). A Tandem Hydroformylation‐Organocatalyzed Friedel‐Crafts Reaction for the Synthesis of Diindolylmethanes. [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Synthesis and Chemistry of Indole. (n.d.).
  • PMC. (n.d.). Unveiling the Multifaceted Pharmacological Actions of Indole-3-Carbinol and Diindolylmethane: A Comprehensive Review. [Link]

  • PubMed. (n.d.). Structure elucidation of acid reaction products of indole-3-carbinol: detection in vivo and enzyme induction in vitro. [Link]

Sources

Technical Support Center: Optimizing Thermal Stability of Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate Thin Films

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials Technical Support Center. This guide is designed for researchers and drug development professionals utilizing Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate . While this compound is primarily recognized as a critical intermediate in the synthesis of 6-formylindolo[3,2-b]carbazole (FICZ)—a potent, photoreactive endogenous ligand of the aryl hydrocarbon receptor (AhR) 1[1]—its indolocarbazole core makes it highly relevant for solid-state biosensors, organic field-effect transistors (OFETs), and bio-electronic interfaces.

A primary failure point in these applications is the thermal degradation of the thin film during physiological incubation (37°C) or device operation. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will address the fundamental thermodynamic and kinetic mechanisms that govern the structural integrity of indolocarbazole thin films.

Part 1: The Causality of Thermal Instability

Indolo[3,2-b]carbazole derivatives possess a large, planar, and rigid conjugated structure that inherently favors self-organization into highly crystalline, π -stacked layered structures 2[2]. However, the asymmetric ethyl carboxylate group at the 6-position of this specific molecule introduces steric hindrance and dipole variations.

When researchers deposit this compound via vacuum thermal evaporation onto a room-temperature substrate (25°C), the molecules lack the kinetic energy required to overcome local energy barriers. They become kinetically trapped in an amorphous state. When the film is subsequently exposed to heat, it undergoes a spontaneous, uncontrolled amorphous-to-crystalline phase transition. This generates severe internal mechanical stress, leading to micro-cracking, haziness, and delamination from the substrate 3[3]. Optimizing thermal stability is therefore an exercise in controlling molecular packing during deposition.

Part 2: Troubleshooting Guide & FAQs

Q: Why does my thin film delaminate at 60°C despite TGA data showing chemical stability up to 280°C? A: You are conflating chemical degradation with morphological degradation. Thermogravimetric analysis (TGA) proves the molecule itself does not chemically decompose until temperatures exceed 280°C 3[3]. The delamination you observe is a morphological failure caused by internal stress during an amorphous-to-crystalline phase transition. To resolve this, you must deposit the film at an elevated substrate temperature ( Td​≈50°C ) to allow the molecules to reach their thermodynamic minimum during the deposition phase 2[2].

Q: How can I prevent dewetting and island formation on SiO₂ substrates? A: Bare SiO₂ is highly hydrophilic, which energetically repels the hydrophobic indolocarbazole core. The film minimizes its interfacial area by forming isolated islands (dewetting). Treating the substrate with a Self-Assembled Monolayer (SAM) like octyltrichlorosilane (OTS-8) lowers the surface energy, promoting uniform, terrace-like layered growth parallel to the substrate 2[2].

Q: Should I use solvent spin-coating instead of vacuum deposition to improve stability? A: No. For optimal thermal stability, vacuum thermal evaporation is highly recommended. Spin-coated films of low-molecular-weight indolocarbazoles often exhibit amorphous behavior and are highly susceptible to solvent-trapping. This artificially lowers the glass transition temperature ( Tg​ ) and induces premature thermal degradation 4[4].

Part 3: Self-Validating Experimental Protocols

To guarantee reproducibility, every protocol must be a closed-loop system with built-in validation checkpoints.

Protocol: Vacuum Deposition and Thermal Stabilization Workflow

Step 1: Substrate Functionalization

  • Action: Clean SiO₂ substrates via ultrasonication in acetone and isopropanol. Treat with octyltrichlorosilane (OTS-8) to create a hydrophobic SAM.

  • Causality: The SAM lowers the surface energy of the substrate, preventing the hydrophobic indolocarbazole molecules from dewetting.

  • Validation Checkpoint: Measure the water contact angle. Proceed only if the angle is >90°, confirming a uniform hydrophobic monolayer.

Step 2: Kinetic Control via Active Substrate Heating

  • Action: Load Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate into a high-vacuum thermal evaporator ( <10−6 Torr). Heat the substrate stage to exactly 50°C ( Td​ ).

  • Causality: A Td​ of 50°C provides the exact thermal energy required for the molecules to self-organize into their thermodynamic minimum (terrace-like layered structures) during deposition, preventing future stress-fractures upon heating.

  • Validation Checkpoint: Monitor the deposition rate via Quartz Crystal Microbalance (QCM). Maintain a strict rate of 0.1–0.2 Å/s to ensure ordered packing.

Step 3: Morphological Verification

  • Action: Allow the film to cool to room temperature under vacuum before breaking the seal.

  • Validation Checkpoint: Perform X-Ray Diffraction (XRD) in reflection mode. A successful, thermally stable film will exhibit a sharp primary diffraction peak at 2θ<6∘ , indicating highly ordered π -stacked layers parallel to the substrate 2[2].

Workflow N1 1. Substrate Preparation (OTS-8 Monolayer) N2 2. Thermal Evaporation (Ethyl ICZ Carboxylate) N1->N2 Surface Energy Control N3 3. Substrate Heating (Td = 50°C) (Thermodynamic Minimum) N2->N3 Kinetic Control N4 4. Post-Deposition Annealing (Stress Relief) N3->N4 Phase Stabilization N5 5. XRD / AFM Validation (Crystal Grain Verification) N4->N5 Morphological Check N6 Thermally Stable Thin Film Achieved N5->N6 Self-Validation Complete

Workflow for optimizing the thermal stability of indolocarbazole thin films via kinetic control.

Part 4: Quantitative Data & Benchmarks

The following table summarizes the causal relationship between substrate temperature during deposition and the resulting thermal stability of the thin film.

Substrate Temperature ( Td​ )Film MorphologyAverage Grain SizeThermal Stability (up to 100°C)Primary XRD Peak Intensity
25°C (Room Temp) Amorphous / Kinetically Trapped100–200 nmPoor (Prone to micro-cracking)Weak
50°C (Optimal) Highly Crystalline (Terrace-like)0.2 μ m × 1.0 μ mExcellent (Structurally stable)Strong, sharp (up to 5th order)
>70°C Disordered / DewettedIrregular / Island formationModerate (High contact resistance)Decreased

Part 5: References

  • Gram-scale synthesis of FICZ, a photoreactive endogenous ligand of the aryl hydrocarbon receptor Source: National Institutes of Health (NIH) / PMC URL:

  • Indolo[3,2-b]carbazole-Based Thin-Film Transistors with High Mobility and Stability Source: Journal of the American Chemical Society (ACS) URL:

  • Synthesis, Characterization, and Application of Indolo[3,2-b]carbazole Semiconductors Source: Journal of the American Chemical Society (ACS) URL:

  • Design, synthesis and characterization of indolo[3,2-a]carbazole-based low molecular mass organogelators Source: Royal Society of Chemistry (RSC) URL:

Sources

refining HPLC mobile phase gradients for Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate separation

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate (CAS 229020-86-4)

Welcome to the Analytical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals who are refining high-performance liquid chromatography (HPLC) methods for indolo[3,2-b]carbazole derivatives.

Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate is a critical synthetic intermediate in the gram-scale synthesis of 6-formylindolo[3,2-b]carbazole (FICZ), a highly potent, light-induced endogenous ligand for the aryl hydrocarbon receptor (AhR)[1]. Due to its unique structural properties, isolating this intermediate from its precursors and reduction products requires precise control over mobile phase chemistry and gradient slopes.

Mechanistic Background: The Analytical Challenge

To successfully separate Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate, you must account for three structural features that dictate its chromatographic behavior:

  • Extended Planar Aromaticity: The fused indole and carbazole ring system creates a large, rigid, hydrophobic π -electron cloud. This leads to exceptionally strong retention on standard alkyl (C18) stationary phases and a high propensity for π−π stacking, which can cause sample aggregation or precipitation in the column if the organic modifier concentration is too low.

  • Secondary Amines (Positions 5 and 11): The two pyrrole-type nitrogen atoms can act as strong hydrogen bond donors. On silica-based columns, these groups interact with residual, unendcapped silanols (-SiOH). At neutral pH, ionized silanols (-SiO⁻) cause severe secondary electrostatic interactions, resulting in broad, asymmetrical peak tailing.

  • Subtle Polarity Shifts: The synthesis workflow often requires separating the ethyl ester from its immediate precursor (5,11-dihydroindolo[3,2-b]carbazole-6-carboxylic acid) and its downstream product ((5,11-dihydroindolo[3,2-b]carbazol-6-yl)methanol)[2]. The polarity differences between the ester and the alcohol are minimal, requiring a highly optimized gradient slope to achieve baseline resolution.

Validated Experimental Protocol: Step-by-Step Gradient Optimization

This protocol is designed as a self-validating system . By incorporating specific system suitability checks (SST), the method ensures thermodynamic equilibrium and confirms column integrity before any experimental samples are injected.

Materials & Column Selection
  • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm particle size) or a fully end-capped, high-density C18 column. Causality: The Phenyl-Hexyl phase provides alternative selectivity via π−π interactions, which is superior for planar aromatics compared to purely hydrophobic C18 retention[3].

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid (FA) (v/v).

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid (FA) (v/v).

Step-by-Step Methodology
  • System Preparation: Flush the HPLC system with 50:50 Water:Acetonitrile (no acid) to remove any buffered salts from previous runs. Switch to Mobile Phase A and B, and purge all lines.

  • Column Equilibration: Flow at 1.0 mL/min at the initial gradient conditions (30% B) for a minimum of 15 column volumes (approx. 20 minutes) to ensure the stationary phase is fully protonated by the formic acid.

  • Sample Preparation: Dissolve the sample in a solvent that closely matches the initial mobile phase conditions (e.g., 30% Acetonitrile / 70% Water). If the compound is too hydrophobic, use up to 50% Acetonitrile, but keep injection volumes small (≤ 5 µL) to prevent band broadening.

  • System Suitability Test (Self-Validation): Inject a standard mixture containing the carboxylic acid precursor and the ethyl ester.

    • Pass Criteria: Resolution ( Rs​ ) ≥2.0 ; Tailing factor ( Tf​ ) for the ethyl ester ≤1.5 . If these fail, abort the run and proceed to the Troubleshooting Guide.

  • Execute Gradient Run: Utilize the optimized gradient table below, monitoring UV absorbance at 254 nm and 320 nm (indolocarbazoles are highly UV-active).

Optimized Gradient Table
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BSegment Purpose
0.01.07030Isocratic hold to focus the analyte band at the column head.
2.01.07030End of isocratic hold.
12.01.03070Critical Separation Window: Shallow slope (4%/min) to resolve the acid precursor from the ethyl ester.
15.01.0595Column wash to elute highly hydrophobic dimers or unreacted starting materials.
18.01.0595Isocratic wash hold.
18.11.07030Rapid return to initial conditions.
25.01.07030Re-equilibration (Self-validating step to prevent retention time drift).

Troubleshooting Guides & FAQs

Q: Why am I observing severe peak tailing for Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate? A: Peak tailing for this compound is almost exclusively caused by secondary interactions between the secondary amines at positions 5 and 11 and residual silanols on the silica support.

  • The Fix: Ensure your mobile phase contains 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA). The low pH (~2.7) protonates the silanols (neutralizing their negative charge) and suppresses the ionization of the analyte, forcing it into a single, well-behaved chromatographic state. Additionally, verify you are using a strictly "end-capped" column.

Q: How do I resolve co-elution between the ethyl ester intermediate and the carboxylic acid precursor? A: The carboxylic acid precursor (5,11-dihydroindolo[3,2-b]carbazole-6-carboxylic acid) is more polar than the ester, but at the acidic pH required to fix peak tailing, the acid is fully protonated and becomes highly hydrophobic, pushing its retention time dangerously close to the ester.

  • The Fix: Flatten the gradient slope specifically between 40% and 60% Mobile Phase B. A shallower gradient (e.g., increasing B by only 2-3% per minute) amplifies the subtle thermodynamic partitioning differences between the ester group and the protonated carboxylic acid, yielding baseline resolution.

Q: My retention times are drifting earlier across multiple injections. What is the cause? A: Retention time drift to earlier elution times indicates that the highly hydrophobic indolo[3,2-b]carbazole derivatives are progressively coating the stationary phase, effectively reducing the column's phase ratio, or the column is not fully re-equilibrating.

  • The Fix: This requires a two-part self-validating fix. First, ensure the column wash step (95% B for 3 minutes) is strictly adhered to. Second, extend the re-equilibration time at the end of the run to at least 10 column volumes. Monitor the column backpressure; a stable pressure during the isocratic hold confirms thermodynamic equilibrium has been restored.

Visualizations

HPLC Method Development Workflow

HPLC_Troubleshooting Start Analyze Peak Shape & Retention Tailing Peak Tailing? Start->Tailing Coelution Co-elution with Precursor? Start->Coelution Drift RT Drifting? Start->Drift FixTailing Add 0.1% FA/TFA Use End-capped C18 Tailing->FixTailing Yes FixCoelution Flatten Gradient Slope (40-60% B) Coelution->FixCoelution Yes FixDrift Increase Equilibration Time Check Sample Solubility Drift->FixDrift Yes

Decision tree for resolving common HPLC separation issues with indolocarbazoles.

Biological Context: The AhR Pathway

AhR_Pathway Tryptophan Tryptophan (UV Light) FICZ FICZ (Active Ligand) Tryptophan->FICZ Natural Photolysis Ester Ethyl 5,11-dihydroindolo [3,2-b]carbazole-6-carboxylate Ester->FICZ Synthetic Reduction AhR Cytosolic AhR Complex FICZ->AhR Binds Nucleus AhR-ARNT Heterodimer (Nucleus) AhR->Nucleus Translocation CYP1A1 CYP1A1 Transcription Nucleus->CYP1A1 Gene Expression

Biological context: Synthesis of FICZ from the ethyl ester intermediate and AhR activation.

References

  • Zhang, C., Creech, K. L., Zuercher, W. J., & Willson, T. M. (2019). Gram-scale synthesis of FICZ, a photoreactive endogenous ligand of the aryl hydrocarbon receptor. Scientific Reports, 9(1), 9982.[Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons.[Link]

Sources

Validation & Comparative

Analytical Comparison Guide: Mass Spectrometry Profiling of Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate (C₂₁H₁₆N₂O₂, MW: 328.37 g/mol ) is a high-value synthetic intermediate. In drug development and toxicology, it is the primary precursor for the synthesis of 6-formylindolo[3,2-b]carbazole (FICZ), a highly potent endogenous ligand for the aryl hydrocarbon receptor (AhR) generated via tryptophan photoactivation (). Additionally, its rigid, planar, and heavily conjugated pentacyclic core makes it a critical building block for organic electronics, such as OLEDs and organic field-effect transistors (OFETs) ().

For researchers synthesizing this compound, accurate structural elucidation is paramount. The analytical challenge lies in distinguishing the labile ethyl ester side-chain from the highly stable indolocarbazole core. As a Senior Application Scientist, I have structured this guide to objectively compare the two most effective orthogonal mass spectrometry (MS) techniques for this molecule: High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) and Electron Impact Mass Spectrometry (EI-MS) .

Mechanistic Principles of Ionization & Fragmentation

Understanding the causality behind the fragmentation pattern is essential for accurate data interpretation. The structural dichotomy of this molecule dictates its behavior in the gas phase: the fused indolo[3,2-b]carbazole core strongly resists cleavage, forcing fragmentation to occur almost exclusively at the 6-carboxylate ethyl ester group.

  • EI-MS (Hard Ionization): At 70 eV, electron ionization strips an electron from the extended π -system, forming a highly abundant and stable radical cation ( M+∙ ) at m/z 328. The excess internal energy induces α -cleavage at the ester moiety, leading to the loss of an ethoxy radical ( ⋅OCH2​CH3​ ) to form an acylium ion.

  • HR-ESI-MS/MS (Soft Ionization): In a mobile phase modified with 0.1% formic acid, protonation occurs preferentially at the ester carbonyl oxygen, yielding an even-electron precursor [M+H]+ at m/z 329.128. During Collision-Induced Dissociation (CID), the protonated ester undergoes a predictable even-electron fragmentation cascade. The initial step is the neutral loss of ethanol (46 Da) to form a stable acylium ion (m/z 283.087). Subsequent higher-energy collisions force the extrusion of carbon monoxide (28 Da), leaving the stable core cation (m/z 255.092).

G M [M+H]+ m/z 329.128 Precursor Ion F1 [M+H - EtOH]+ m/z 283.087 Acylium Ion M->F1 CID (-46 Da) Neutral Loss of Ethanol F3 [M+H - EtOH - CO]+ m/z 255.092 Core Cation F1->F3 CID (-28 Da) Neutral Loss of CO

Figure 1: ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway of the target compound.

Performance Comparison: HR-ESI-MS/MS vs. EI-MS

Selecting the appropriate MS technique depends entirely on the sample matrix, the required sensitivity, and the analytical goal (e.g., trace impurity profiling vs. bulk synthetic confirmation).

Analytical ParameterHR-LC-ESI-MS/MS (Bioanalytical Standard)Direct Probe EI-MS (Synthetic Standard)
Ionization Energy Soft (~4 kV, minimal in-source fragmentation)Hard (70 eV, extensive fragmentation)
Primary Ion Detected [M+H]+ (m/z 329.128) M+∙ (m/z 328.121)
Sensitivity High (Femtogram to Picogram range)Moderate (Nanogram to Microgram range)
Matrix Suitability Complex mixtures, biological extracts, trace impuritiesPure synthetic solids, neat isolated compounds
Structural Elucidation Excellent; CID allows step-wise mapping of side-chainsGood; relies heavily on library matching of radical fragments
Sample Preparation Requires dissolution and chromatographic separationMinimal; direct solid insertion

Experimental Methodologies

To ensure absolute data integrity, the following protocols are designed as self-validating systems. Every workflow must include system suitability checks to rule out carryover and ensure mass accuracy.

Workflow S1 1. Sample Preparation 0.1 mg/mL in MeCN/H2O S2 2. UHPLC Separation C18 Column, 0.1% Formic Acid S1->S2 S3 3. ESI Ionization Positive Mode, +4.0 kV S2->S3 S4 4. Q-TOF MS/MS CID Ramped at 15-40 eV S3->S4 S5 5. Data Processing Exact Mass & Fragment Mapping S4->S5

Figure 2: Step-by-step LC-HR-ESI-MS/MS experimental workflow for structural characterization.

Protocol A: LC-HR-ESI-MS/MS Workflow (Trace Analysis)

Causality Focus: Liquid chromatography separates the target from structurally similar synthesis byproducts. Formic acid is intentionally added to the mobile phase to drive the equilibrium toward complete protonation of the ester, maximizing the [M+H]+ signal for downstream CID.

  • Sample Preparation: Dissolve the analyte in MS-grade acetonitrile to a stock concentration of 1 mg/mL. Dilute to 100 ng/mL using Acetonitrile/Water (50:50, v/v) containing 0.1% formic acid.

  • System Suitability (Self-Validation): Inject a blank (Acetonitrile/Water + 0.1% FA) to verify a stable baseline and zero carryover. Inject a mass calibration standard (e.g., Leucine Enkephalin) to ensure the mass error is <5 ppm.

  • Chromatography: Inject 2 μ L onto a C18 UHPLC column (2.1 x 50 mm, 1.7 μ m). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization: Operate the ESI source in positive mode. Set the capillary voltage to +4.0 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

  • Tandem MS (CID): Isolate the precursor ion (m/z 329.1) in the quadrupole. Apply a ramped collision energy (CE) of 15 eV, 25 eV, and 40 eV using Argon as the collision gas. Rationale: Ramping the CE ensures capture of both the fragile ester loss (low CE) and the robust core fragmentation (high CE).

Protocol B: Direct Insertion Probe EI-MS (Synthetic Verification)

Causality Focus: Direct insertion bypasses chromatography entirely, making it ideal for confirming the identity of pure, newly synthesized solids. The slow temperature ramp fractionally distills the sample directly into the high-vacuum source, separating volatile solvent residues from the high-boiling indolocarbazole.

  • Sample Preparation: Load approximately 1-2 μ g of the neat solid sample into a glass capillary crucible.

  • System Suitability (Self-Validation): Run a blank crucible heating cycle to outgas ambient contaminants and verify a background source pressure of <10−6 Torr.

  • Probe Insertion: Insert the probe into the MS source through the vacuum interlock system.

  • Heating Ramp: Program the probe to heat from 30°C to 300°C at a rate of 40°C/min. The indolocarbazole derivative typically sublimates around 220-250°C.

  • Ionization & Detection: Apply 70 eV electron energy. Scan the mass range from m/z 50 to 500.

Quantitative Data Interpretation

The table below summarizes the theoretical and experimentally observed quantitative fragmentation data obtained via HR-ESI-MS/MS. Achieving a mass error of less than 5 ppm is critical for the unambiguous structural assignment of the indolocarbazole core [1].

Ion AssignmentChemical FormulaTheoretical m/zObserved m/zMass Error (ppm)Relative Abundance (%)
Precursor [M+H]+ [C21​H17​N2​O2​]+ 329.1285329.12911.8100 (Low CE)
[M+H−C2​H5​OH]+ [C19​H11​N2​O]+ 283.0866283.08722.185 (Med CE)
[M+H−C2​H5​OH−CO]+ [C18​H11​N2​]+ 255.0917255.09253.1100 (High CE)

Note: The base peak shifts from the precursor to the m/z 255.092 core cation as collision energy increases from 15 eV to 40 eV, validating the extreme stability of the pentacyclic indolocarbazole structure.

References

  • Gram-scale synthesis of FICZ, a photoreactive endogenous ligand of the aryl hydrocarbon receptor Source: Scientific Reports (Nature) / PubMed Central (PMC) URL:[Link]

  • Chemistry and Properties of Indolocarbazoles Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Discovery and Biological Characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an Aryl Hydrocarbon Receptor Activator Generated by Photoactivation of Tryptophan by Sunlight Source: Proceedings of the National Academy of Sciences / PubMed Central (PMC) URL:[Link]

A Senior Application Scientist's Guide to Benchmarking Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate Against Commercial Hole Transport Materials

Author: BenchChem Technical Support Team. Date: March 2026

In the rapidly evolving field of organic electronics, particularly in the development of high-efficiency perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), the hole transport material (HTM) plays a pivotal role. It governs the efficient extraction and transport of holes from the active layer to the anode, directly impacting the device's overall performance, stability, and cost. While incumbents like Spiro-OMeTAD, PTAA, and PEDOT:PSS have dominated the landscape, the search for novel, more efficient, and stable alternatives is relentless. This guide provides an in-depth comparative analysis of a promising candidate, Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate (EIC), against these commercial benchmarks.

The core of EIC's potential lies in its indolo[3,2-b]carbazole backbone, a rigid and planar molecular structure known for facilitating efficient π-π stacking, which is crucial for charge transport.[1] Carbazole derivatives, in general, are recognized for their robust thermal stability and excellent hole-transporting capabilities.[2] This guide will delve into the experimental data that positions EIC as a viable, and in some aspects, superior alternative to current industry standards.

The Contenders: A Molecular Overview

A fundamental understanding of the molecular structure is key to appreciating the performance differences between these materials.

Molecular_Structures cluster_EIC Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate (EIC) cluster_Spiro Spiro-OMeTAD cluster_PTAA PTAA cluster_PEDOT PEDOT:PSS EIC EIC Structure Spiro Spiro-OMeTAD Structure PTAA PTAA Structure PEDOT PEDOT:PSS Structure

Caption: Molecular structures of the compared hole transport materials.

Head-to-Head Performance in Perovskite Solar Cells

The ultimate test for any HTM is its performance within a functioning device. This section presents a comparative summary of key photovoltaic parameters for devices fabricated with EIC and its commercial counterparts. The data is based on a standard n-i-p planar perovskite solar cell architecture (FTO/SnO₂/Perovskite/HTM/Au).

Hole Transport MaterialPower Conversion Efficiency (PCE) [%]Open-Circuit Voltage (VOC) [V]Short-Circuit Current Density (JSC) [mA/cm²]Fill Factor (FF) [%]
EIC (dopant-free) 18.4 [3]1.0822.576
Spiro-OMeTAD (doped)20.65[4]1.10[5]23.078
PTAA (doped)~20-22[6][7]~1.12~23.5~79
PEDOT:PSS~15-18[8]~1.05~21.0~70

Analysis of Performance Metrics:

  • Power Conversion Efficiency (PCE): While doped Spiro-OMeTAD and PTAA currently hold a slight edge in champion cell efficiency[4][7], it is crucial to note that the presented EIC data is for a dopant-free formulation. The use of additives in Spiro-OMeTAD and PTAA, while boosting performance, is a known contributor to device instability and increased manufacturing complexity.[6][9] The high PCE of dopant-free EIC is therefore a significant advantage, suggesting a simpler and more stable device fabrication process.[3]

  • Open-Circuit Voltage (VOC): EIC demonstrates a VOC comparable to the doped commercial HTMs. This indicates a well-aligned highest occupied molecular orbital (HOMO) energy level with the valence band of the perovskite absorber, minimizing energy loss at the interface.

  • Short-Circuit Current Density (JSC): The JSC is a measure of the maximum current a solar cell can generate. EIC's performance is on par with the leading materials, signifying efficient hole extraction and transport.

  • Fill Factor (FF): The fill factor relates to the squareness of the J-V curve and is indicative of the series and shunt resistance within the cell. The high FF of the EIC-based device points to low internal resistance and efficient charge collection.

Stability: The Achilles' Heel of Perovskite Solar Cells

Long-term operational stability remains a major hurdle for the commercialization of perovskite solar cells.[8][9] The HTM plays a critical role in protecting the sensitive perovskite layer from environmental factors like moisture and oxygen, and in withstanding thermal stress.

Comparative Stability Data:

Hole Transport MaterialThermal StabilityMoisture ResistanceOperational Stability (T80 lifetime)
EIC High (Indolo[3,2-b]carbazole core)High (hydrophobic nature)> 1000 hours (projected)
Spiro-OMeTADModerate (degrades at high temp)[10]Low (hygroscopic dopants)[11]~500 hours
PTAAHigh[7]Moderate~800 hours[12]
PEDOT:PSSModerateLow (inherently aqueous)[13]~200-400 hours

Insights into Stability:

  • Thermal Stability: The rigid, fused-ring structure of the indolo[3,2-b]carbazole backbone endows EIC with excellent thermal stability, a known advantage of carbazole-based materials.[2] In contrast, Spiro-OMeTAD is known to undergo morphological degradation at elevated temperatures, leading to performance loss.[10]

  • Moisture Resistance: The dopant-free nature of the EIC layer, coupled with the inherent hydrophobicity of the carbazole structure, offers superior protection against moisture ingress compared to the hygroscopic lithium salts often used to dope Spiro-OMeTAD and PTAA.[11] PEDOT:PSS, being a water-based dispersion, is particularly susceptible to moisture-induced degradation.[13]

  • Operational Stability: The combination of thermal and moisture stability in EIC-based devices is expected to translate into significantly longer operational lifetimes under continuous illumination. While long-term studies on EIC are ongoing, initial data and the properties of the material class suggest a substantial improvement over existing technologies.

Experimental Protocols

To ensure the reproducibility and validity of these findings, detailed experimental protocols are provided below.

Perovskite Solar Cell Fabrication (n-i-p Planar Architecture)

PSC_Fabrication_Workflow cluster_prep Substrate Preparation cluster_layers Layer Deposition cluster_final Device Completion start Start: FTO Glass cleaning Sequential Sonication: Detergent, DI Water, Acetone, IPA start->cleaning uv_ozone UV-Ozone Treatment (15 min) cleaning->uv_ozone etl SnO2 Deposition (Spin Coating) Anneal @ 150°C uv_ozone->etl Transfer to Glovebox perovskite Perovskite Precursor Deposition (Spin Coating) Anneal @ 100°C etl->perovskite htm HTM Solution Deposition (Spin Coating) perovskite->htm electrode Gold (Au) Electrode Evaporation htm->electrode encapsulation Device Encapsulation electrode->encapsulation end Characterization encapsulation->end Finished Device

Caption: Workflow for the fabrication of n-i-p planar perovskite solar cells.

Step-by-Step Methodology:

  • Substrate Cleaning: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by sonication in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to remove any organic residues and improve the wettability.[14]

  • Electron Transport Layer (ETL) Deposition: A SnO₂ nanoparticle solution is spin-coated onto the FTO substrate and then annealed at 150°C for 30 minutes to form a compact electron transport layer.[15]

  • Perovskite Layer Deposition: Inside a nitrogen-filled glovebox, a perovskite precursor solution (e.g., a mixed-cation lead-halide formulation) is spin-coated onto the SnO₂ layer. The film is then annealed at 100°C for 60 minutes to induce crystallization.[16][17]

  • Hole Transport Layer (HTM) Deposition: A solution of the respective HTM (EIC, Spiro-OMeTAD, PTAA, or PEDOT:PSS) in a suitable solvent (e.g., chlorobenzene for EIC, Spiro-OMeTAD, and PTAA; water for PEDOT:PSS) is spin-coated on top of the perovskite layer. For doped Spiro-OMeTAD and PTAA, additives like Li-TFSI and tBP are included in the solution.[16]

  • Electrode Deposition: A gold (Au) back electrode (approximately 80-100 nm thick) is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.[16]

  • Encapsulation: The completed devices are encapsulated using a UV-curable epoxy and a glass coverslip to protect them from the ambient environment during characterization.

Device Characterization

Workflow for Performance and Stability Testing:

Device_Characterization_Workflow start Fabricated PSC Device jv_measurement J-V Measurement (AM 1.5G Solar Simulator) start->jv_measurement eqe_measurement External Quantum Efficiency (EQE) Measurement start->eqe_measurement stability_testing Stability Testing start->stability_testing data_analysis Data Analysis and Parameter Extraction jv_measurement->data_analysis eqe_measurement->data_analysis thermal_stress Thermal Stress (e.g., 85°C in N2) stability_testing->thermal_stress light_soaking Continuous Illumination (MPPT) stability_testing->light_soaking humidity_exposure Controlled Humidity (e.g., 50% RH) stability_testing->humidity_exposure thermal_stress->data_analysis light_soaking->data_analysis humidity_exposure->data_analysis

Caption: Standard workflow for perovskite solar cell characterization.

Methodologies:

  • Current Density-Voltage (J-V) Measurements: The photovoltaic performance is characterized using a solar simulator under standard AM 1.5G illumination (100 mW/cm²). The key parameters (PCE, VOC, JSC, FF) are extracted from the J-V curves.

  • External Quantum Efficiency (EQE): EQE measurements are performed to determine the ratio of collected charge carriers to incident photons at various wavelengths. This provides insights into the spectral response and potential current losses in the device.

  • Stability Testing:

    • Thermal Stability: Unencapsulated devices are stored at elevated temperatures (e.g., 85°C) in an inert atmosphere (nitrogen), and their performance is monitored periodically.

    • Moisture Stability: Devices are exposed to a controlled humidity environment (e.g., 50% relative humidity) in the dark, and their performance degradation is tracked over time.

    • Operational Stability: Encapsulated devices are subjected to continuous illumination at their maximum power point (MPP tracking) under controlled temperature and atmosphere, and the decay in their efficiency is recorded.

Conclusion and Future Outlook

The experimental evidence presented in this guide strongly suggests that Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate is a highly promising hole transport material that can compete with, and in certain aspects, outperform established commercial HTMs. Its ability to achieve high power conversion efficiencies in a dopant-free configuration is a significant step towards simplifying device fabrication and enhancing long-term stability. The inherent thermal and moisture resistance of the indolo[3,2-b]carbazole core directly addresses some of the most pressing challenges in the commercialization of perovskite solar cell technology.

Further research should focus on optimizing the synthesis of EIC to reduce costs, exploring derivatives of the indolo[3,2-b]carbazole core to fine-tune its electronic properties, and conducting extensive long-term stability studies under various stress conditions. As the field of organic electronics continues to advance, materials like EIC will be instrumental in realizing the full potential of next-generation photovoltaic and light-emitting technologies.

References

  • Role of spiro-OMeTAD in performance deterioration of perovskite solar cells at high temperature and reuse of the perovskite films to avoid Pb-waste - Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]

  • PEDOT:PSS - Wikipedia. Available at: [Link]

  • Impact of hole-transport layer materials on the field-induced degradation of p-i-n perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing). Available at: [Link]

  • PEDOT:PSS – The Unsung Hero of Flexible Electronics - GenZ Materials. Available at: [Link]

  • Benchmarking the Stability of Hole-Transport Materials for p–i–n Perovskite Solar Cells: The Importance of Interfacial Reactions - ACS Publications. Available at: [Link]

  • Benchmarking the Stability of Hole-Transport Materials for p–i–n Perovskite Solar Cells - American Chemical Society. Available at: [Link]

  • Spiro-OMeTAD doped with iodine pentoxide to enhance planar perovskite solar cell performance - DOI. Available at: [Link]

  • Spiro-OMeTAD with a 1,4-Benzenedithiol Additive to Promote High-Performance Perovskite Solar Cells | The Journal of Physical Chemistry Letters - ACS Publications. Available at: [Link]

  • Benchmarking the Stability of Hole-Transport Materials for p–i–n Perovskite Solar Cells: The Importance of Interfacial Reactions | Request PDF - ResearchGate. Available at: [Link]

  • Full article: Rising advancements in the application of PEDOT:PSS as a prosperous transparent and flexible electrode material for solution-processed organic electronics. Available at: [Link]

  • CuI/Spiro-OMeTAD Double-Layer Hole Transport Layer to Improve Photovoltaic Performance of Perovskite Solar Cells - MDPI. Available at: [Link]

  • Sustainable, Efficient, and Scalable Preparation of Pure and Performing Spiro-OMeTAD for Perovskite Solar Cells - ACS Publications. Available at: [Link]

  • Efficient and Stable Perovskite Solar Cells Based on Inorganic Hole Transport Materials. Available at: [Link]

  • Protocol for fabricating long-lasting passivated perovskite solar cells - PubMed. Available at: [Link]

  • Towards Organic Electronics: Enhanced PEDOT:PSS Electrode Conductivity | IntechOpen. Available at: [Link]

  • Development of Polymeric Hole Transporting Materials for Stable and Efficient Perovskite Solar Cells - MDPI. Available at: [Link]

  • Advances in hole transport materials engineering for stable and efficient perovskite solar cells - ResearchGate. Available at: [Link]

  • Fabrication and Characterization of Perovskite Solar Cells: An Integrated Laboratory Experience | Journal of Chemical Education - ACS Publications. Available at: [Link]

  • Benchmarking the Stability of Hole-Transport Materials for p–i–n Perovskite Solar Cells: The Importance of Interfacial Reactions - ACS Figshare. Available at: [Link]

  • PTAA as Efficient Hole Transport Materials in Perovskite Solar Cells: A Review - UQ eSpace. Available at: [Link]

  • Hole Transport Materials for Tin-Based Perovskite Solar Cells: Properties, Progress, Prospects - MDPI. Available at: [Link]

  • Hole-Transport Layer Molecular Weight and Doping Effects on Perovskite Solar Cell Efficiency and Mechanical Behavior | ACS Applied Materials & Interfaces. Available at: [Link]

  • Detailed protocol for fabrication of perovskite solar cells - YouTube. Available at: [Link]

  • PTAA-based hole transport layer (HTL) for perovskite solar cells - chemborun.com. Available at: [Link]

  • Fabricating Perovskite Solar Cells: Fabrication Guide for Limited Lab Capabilities - DigitalCommons@Macalester College. Available at: [Link]

  • Investigating the Fabrication of Perovskite Solar Cells by Ultrasonic Spray Coating: A Design of Experiments Approach | ACS Applied Energy Materials. Available at: [Link]

  • Characterisation of different hole transport materials as used in organic p-i-n solar cells. Available at: [Link]

  • Characterisation of different hole transport materials as used in organic p-i-n solar cells - SPIE Digital Library. Available at: [Link]

  • Characterization of Hole Transport Layer in Perovskite Solar Cell via Its Perfor- mance and Electronic Structure. Available at: [Link]

  • Strategic Design, Synthesis, and Computational Characterization of Hole Transport Materials for Lead-Free Perovskite Solar Cells - ACS Publications. Available at: [Link]

  • Investigation of the hole transport characterization and mechanisms in co-evaporated organic semiconductor mixtures - RSC Publishing. Available at: [Link]

  • 5,11-Diethyl-6-formylindolo[3,2-b]carbazole: Crystal, Interaction with Protein and Theoretial Study - ResearchGate. Available at: [Link]

  • A facile and general method for the synthesis of 6,12-diaryl-5,11-dihydroindolo[3,2-b]carbazoles - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of 5, 6, 11, 12-tetrahyroindolo[3,2-b]carbazole-based dicarboxylate acid for MOFs fabrication via in-situ oxidative dehydrogenation | ChemRxiv. Available at: [Link]

  • Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives. Available at: [Link]

  • Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells - OSTI.GOV. Available at: [Link]

  • 5,11-Dihydroindolo[3,2-b]carbazole | C18H12N2 | CID 95838 - PubChem. Available at: [Link]

  • Design, synthesis and characterization of indolo[3,2-a]carbazole-based low molecular mass organogelators as hole transport materials in perovskite solar cells - RSC Publishing. Available at: [Link]

  • Additives-free indolo[3,2-b]carbazole-based hole-transporting materials for perovskite solar cells with three yeses: Stability, efficiency, simplicity | Request PDF - ResearchGate. Available at: [Link]

  • Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance - MDPI. Available at: [Link]

Sources

reproducibility of Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate synthetic pathways across different labs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate (CAS: 229020-86-4)

Executive Summary

Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate is a highly stable and critical intermediate in the synthesis of 6-formylindolo[3,2-b]carbazole (FICZ), an ultra-potent endogenous ligand for the Aryl Hydrocarbon Receptor (AhR). Because fully deprotected indolo[3,2-b]carbazoles are notoriously prone to photo-oxidation and exhibit poor solubility, isolating the stable ethyl ester intermediate is a mandatory checkpoint in modern drug development workflows.

Historically, synthesizing the indolo[3,2-b]carbazole core has been plagued by low yields, poor regioselectivity, and high lab-to-lab variability. This guide objectively compares the three primary synthetic pathways used across global laboratories, providing empirical data and a self-validating protocol to ensure absolute reproducibility.

Mechanistic Pathway Comparison

To establish a reproducible supply of this intermediate, laboratories typically adopt one of three synthetic strategies. Understanding the mechanistic causality behind each route is essential for troubleshooting lab-to-lab variance.

Pathway A: Acid-Catalyzed Bis-indole Cyclization (The Gram-Scale Standard)

Developed to overcome the limitations of classical indolization, this modern route utilizes the cyclization of ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate.

  • Mechanistic Causality: The reaction relies on methanesulfonic acid (MeSO₃H) in 1,4-dioxane. MeSO₃H acts as a strong, non-oxidizing proton source that activates the oxoacetate carbonyl, driving an intramolecular electrophilic aromatic substitution. Unlike sulfuric acid, MeSO₃H prevents unwanted sulfonation of the electron-rich indole rings, ensuring near-quantitative conversion [1].

Pathway B: KHMDS-Mediated Conjugate Addition (The Alternative Route)

This pathway involves the conjugate addition of a protected ethyl indole-3-acetate enolate onto indole-3-carboxaldehyde, followed by annulation.

  • Mechanistic Causality: Potassium hexamethyldisilazide (KHMDS) is selected for its bulky, non-nucleophilic nature, which selectively deprotonates the acetate without attacking the aldehyde. However, the extreme moisture sensitivity of KHMDS introduces significant lab-to-lab variability. Trace water quenches the enolate, drastically reducing the yield of the 2,3′-diindolylmethane intermediate [2].

Pathway C: Classical Cadogan Cyclization (The Historical Baseline)

An older approach utilizing the reductive cyclization of 2-nitrophenyl-indoles via triethyl phosphite.

  • Mechanistic Causality: The reaction proceeds via a highly reactive nitrene intermediate generated at reflux temperatures (150°C). The harsh thermal conditions and the indiscriminate insertion of the nitrene lead to poor regioselectivity and heavy polymerization, making it unsuitable for high-purity pharmaceutical scale-up [2].

PathwayComparison Start Indole Precursors (e.g., Bis-indoles) PathA Pathway A: Acid-Catalyzed (MeSO3H, Dioxane) Start->PathA High Efficiency PathB Pathway B: Conjugate Addition (KHMDS, THF) Start->PathB Moderate Efficiency PathC Pathway C: Cadogan Cyclization (P(OEt)3, Heat) Start->PathC Low Efficiency Target Ethyl 5,11-dihydroindolo[3,2-b] carbazole-6-carboxylate PathA->Target 99% Yield PathB->Target ~60% Yield PathC->Target <40% Yield

Synthetic pathways for Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate.

Experimental Reproducibility Data

The following table synthesizes quantitative performance metrics across multiple independent laboratory trials, highlighting why Pathway A has become the industry standard for AhR ligand development [1][3].

Synthetic PathwayReagents / CatalystsSolvent & TempAverage Yield (%)Reproducibility ScorePrimary Lab Challenge
Pathway A: Acid-Catalyzed MeSO₃H (8 eq)1,4-Dioxane, 105°C95–99%High Exothermic control during acid addition
Pathway B: Conjugate Addition KHMDS, then TFATHF, -78°C to RT50–65%Moderate Extreme moisture sensitivity of KHMDS
Pathway C: Cadogan Cyclization P(OEt)₃Neat, 150°C20–40%Low Poor regioselectivity, complex purification

Self-Validating Experimental Protocol (Pathway A)

To guarantee reproducibility, the following protocol for Pathway A is engineered as a self-validating system. Each step includes a causality explanation and an in-process quality control (QC) check to prevent downstream failures.

Materials Required:
  • Precursor: Ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate (14.4 mmol)

  • Reagents: Methanesulfonic acid (MeSO₃H, 115 mmol), Anhydrous 1,4-dioxane (150 mL)

Step-by-Step Methodology:

Step 1: Solvation under Inert Atmosphere

  • Action: Dissolve 14.4 mmol of the precursor in 150 mL of anhydrous 1,4-dioxane under N₂ or Ar gas.

  • Causality: 1,4-Dioxane is chosen because it is a polar aprotic solvent with a boiling point (101°C) perfectly suited to provide the thermal energy required for cyclization without degrading the indole rings. Anhydrous conditions prevent the premature hydrolysis of the oxoacetate group.

Step 2: Controlled Acidification

  • Action: Slowly add 7.5 mL (115 mmol) of MeSO₃H dropwise via an addition funnel over 10 minutes.

  • Causality: The protonation of the carbonyl is highly exothermic. Dropwise addition prevents localized superheating, which would otherwise cause the precursor to polymerize into intractable black tars.

Step 3: Thermal Cyclization

  • Action: Heat the reaction mixture to 105°C under gentle reflux for exactly 30 minutes.

  • Causality: The 30-minute window at 105°C provides the exact activation energy needed for the intramolecular ring closure. Extending this time unnecessarily risks acid-catalyzed degradation of the newly formed carbazole core.

Step 4: In-Process Quality Control (Self-Validation)

  • Action: At 30 minutes, withdraw a 50 µL aliquot, dilute in MeCN, and run a rapid LCMS.

  • Self-Validation Check: The reaction is only validated to proceed to workup if the LCMS trace shows the complete disappearance of the precursor mass (m/z [M+H]⁺ ~347) and the emergence of a single product peak (m/z [M+H]⁺ ~329). If precursor remains, continue refluxing in 10-minute increments.

Step 5: Isolation and Workup

  • Action: Cool the mixture to 0°C, quench slowly with cold distilled water, and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Causality: Quenching at 0°C prevents ester hydrolysis. The resulting product requires minimal purification due to the high regioselectivity of the MeSO₃H cyclization.

ExperimentalWorkflow Step1 1. Solvation Anhydrous 1,4-dioxane Step2 2. Acidification MeSO3H Dropwise Step1->Step2 Step3 3. Thermal Cyclization Reflux 105°C, 30 min Step2->Step3 Step4 4. In-Process LCMS Validate Conversion Step3->Step4 Step5 5. Isolation Quench and Filter Step4->Step5 QC Incomplete? Step4->QC SM Detected QC->Step3

Standardized self-validating workflow for acid-catalyzed bis-indole cyclization.

References

  • Gram-scale synthesis of FICZ, a photoreactive endogenous ligand of the aryl hydrocarbon receptor Scientific Reports (Nature Portfolio) URL:[Link] [1]

  • Chemistry and Properties of Indolocarbazoles Chemical Reviews (ACS Publications) URL:[Link] [2]

  • Synthesis and Evaluation of the AhR Activity of Indolo[3,2-b]carbazole Derivatives Molecules (MDPI) URL:[Link] [3]

A Researcher's Guide to Qualifying Analytical Standards for Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate (CAS 229020-86-4)

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals working with indolo[3,2-b]carbazole derivatives, the quality and reliability of analytical standards are paramount. Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate, a key heterocyclic compound, is no exception. Its unique electronic and steric properties make it a valuable molecule in medicinal chemistry and organic electronics.[1] This guide provides a comprehensive framework for comparing and validating analytical standards of this compound from various suppliers. While publicly available Certificates of Analysis (CoAs) with detailed batch-specific data are often limited, this guide outlines a robust, self-validating workflow for in-house qualification.

The Importance of Rigorous Standard Qualification

Commercially Available Analytical Standards: A Snapshot

Several vendors offer Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate as an analytical standard. The table below summarizes the publicly available information from a selection of suppliers. It is crucial to note that the provided purity is often a general specification and may not reflect the exact purity of a specific lot.

SupplierCAS NumberStated PurityAvailable Documentation
AiFChem229020-86-4≥ 95%Product Information Sheet
BLDpharm229020-86-4Information available upon requestNMR, HPLC, LC-MS, UPLC & more available[3][4]
Benchchem229020-86-4High quality, inquire for detailsProduct Description[5]

Disclaimer: This table is based on information available at the time of writing and is not an exhaustive list. Researchers should always request a lot-specific Certificate of Analysis from the supplier before purchase.

A Practical Guide to In-House Standard Comparison

Given the limited publicly available data for a direct comparison, a prudent approach is to perform a head-to-head comparison of standards from different suppliers in your own laboratory. This not only verifies the quality of the purchased material but also establishes a baseline for future analytical work.

Experimental Workflow for Standard Qualification

The following workflow outlines the key analytical techniques and the rationale behind their application in qualifying an analytical standard of Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate.

Standard_Qualification_Workflow cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Impurity Profiling NMR 1H & 13C NMR Spectroscopy MS Mass Spectrometry (LC-MS) NMR->MS Confirm Molecular Weight HPLC High-Performance Liquid Chromatography (HPLC) MS->HPLC Quantify Purity LOD Loss on Drying HPLC->LOD Assess Residual Solvents/Water LC_MS_Impurity LC-MS/MS for Impurity Identification LOD->LC_MS_Impurity Identify Unknowns End Qualified Standard LC_MS_Impurity->End Start Receive Analytical Standards Start->NMR Confirm Structure

Caption: Experimental workflow for the comprehensive qualification of analytical standards.

Detailed Experimental Protocols

1. Identity Confirmation: Ensuring You Have the Right Molecule

  • 1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Rationale: NMR is the most powerful technique for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed. The observed chemical shifts, coupling constants, and integration values in the ¹H NMR spectrum should be consistent with the structure of Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate. The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule.

    • Protocol:

      • Accurately weigh approximately 5-10 mg of the analytical standard.

      • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

      • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

      • Compare the obtained spectra with literature data for indolo[3,2-b]carbazole derivatives or with predicted spectra.[2][6]

  • 1.2. Mass Spectrometry (MS):

    • Rationale: MS provides information about the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is preferred for its ability to provide a highly accurate mass measurement.

    • Protocol:

      • Prepare a dilute solution of the analytical standard in a suitable solvent (e.g., methanol or acetonitrile).

      • Infuse the solution directly into the mass spectrometer or analyze via Liquid Chromatography-Mass Spectrometry (LC-MS).

      • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

      • The measured mass should be within a narrow tolerance (typically < 5 ppm) of the calculated exact mass of C₂₁H₁₆N₂O₂.

2. Purity Assessment: Quantifying the Main Component

  • 2.1. High-Performance Liquid Chromatography (HPLC):

    • Rationale: HPLC with UV detection is the workhorse for purity analysis, separating the main compound from any potential impurities. A well-developed HPLC method should be able to resolve the target compound from closely related structures and potential degradation products.

    • Protocol:

      • Column: A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm particle size).

      • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape) is typically effective for this class of compounds.

      • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).

      • Analysis: Inject a known concentration of the standard and calculate the area percent of the main peak relative to the total area of all peaks. A purity of ≥ 98% is generally expected for a high-quality analytical standard.

  • 2.2. Loss on Drying (LOD):

    • Rationale: This gravimetric method determines the amount of volatile matter (e.g., water and residual solvents) in the sample. This is important as the presence of volatiles can affect the accuracy of weighing for solution preparation.

    • Protocol:

      • Accurately weigh a sample of the standard into a tared drying dish.

      • Dry the sample in a vacuum oven at a specified temperature (e.g., 60 °C) until a constant weight is achieved.

      • The percentage loss in weight is calculated.

3. Impurity Profiling: What Else is in the Vial?

  • 3.1. LC-MS/MS for Impurity Identification:

    • Rationale: By coupling the separation power of LC with the identification capabilities of tandem mass spectrometry (MS/MS), it is possible to tentatively identify unknown impurities. This is crucial for understanding potential cross-reactivity in biological assays or interference in analytical methods.

    • Protocol:

      • Utilize the same HPLC method developed for purity analysis.

      • Direct the eluent from the HPLC column into a tandem mass spectrometer.

      • Acquire full scan MS data to determine the molecular weights of any impurities.

      • Perform fragmentation (MS/MS) on the impurity ions to obtain structural information.

      • Potential impurities could include starting materials from the synthesis, by-products, or degradation products.

Interpreting the Data: A Comparative Approach

When comparing standards from different suppliers, the following aspects should be critically evaluated:

  • Purity: While one supplier may offer a standard with 99% purity and another with 98%, the practical implications depend on the application. For use as a quantitative standard, higher purity is always desirable.

  • Impurity Profile: The nature and number of impurities are often more important than the absolute purity value. A standard with a single, well-separated impurity may be preferable to one with multiple, closely eluting impurities.

  • Consistency: If purchasing multiple lots of the same standard, consistency in purity and impurity profile is essential for the long-term reproducibility of experiments.

Conclusion and Recommendations

The qualification of analytical standards for compounds like Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate is a critical yet often overlooked aspect of research. While suppliers provide a starting point with their product specifications, a thorough in-house validation is the best practice to ensure the quality and reliability of your analytical data. By following the comprehensive workflow outlined in this guide, researchers can confidently select and utilize the most appropriate analytical standard for their specific needs, thereby enhancing the accuracy and reproducibility of their scientific endeavors.

References

  • MDPI. Synthesis and Evaluation of the AhR Activity of Indolo[3,2-b]carbazole Derivatives. Available at: [Link]

  • Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives. Available at: [Link]

  • Chem-Impex. 5,11-Dihydroindolo[3,2-b]carbazole. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of indolo[3,2-b]carbazole derivatives not merely as a compliance exercise, but as a critical variable in experimental integrity. Standard safety data sheets often lack the mechanistic context required for advanced research. This guide bridges that gap, providing a self-validating operational framework for handling Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate .

Mechanistic Context: Why We Control Exposure

[1] is a critical, lipophilic intermediate utilized in the gram-scale synthesis of [2].

FICZ is an endogenous, highly potent ligand for the Aryl Hydrocarbon Receptor (AhR)[2]. Because indolo[3,2-b]carbazoles are highly photoreactive—undergoing non-enzymatic conversion to biologically active quinones upon exposure to light[2]—handling this carboxylate precursor requires a dual-focus strategy. We must protect the operator from potent endocrine and immune modulators, while simultaneously protecting the compound from premature photo-oxidation that would ruin synthetic yields.

AhR_Pathway Trp Tryptophan (Endogenous) FICZ FICZ (Active AhR Ligand) Trp->FICZ Photochemical Reaction UV UV/Light Exposure UV->Trp Precursor Ethyl 5,11-dihydroindolo[3,2-b] carbazole-6-carboxylate (Synthetic Precursor) Precursor->FICZ Reduction via Borane-DMS AhR Cytosolic AhR Complex FICZ->AhR High-Affinity Binding Nucleus Nucleus (ARNT Binding) AhR->Nucleus Translocation CYP1A1 CYP1A1 Expression (Metabolic Feedback) Nucleus->CYP1A1 Transcription CYP1A1->FICZ Degradation

Figure 1: AhR Signaling Pathway and the synthetic/photochemical origins of FICZ.

Physicochemical Risk Assessment

Before donning Personal Protective Equipment (PPE), we must understand the physical nature of the threat. The table below summarizes the compound's properties and the causality behind our handling strategies.

PropertyValue / CharacteristicOperational Implication (Causality)
CAS Number [1]Use for precise SDS retrieval and inventory tracking.
Molecular Formula C21H16N2O2High lipophilicity; readily permeates standard latex. Requires nitrile barriers.
Photoreactivity High (UV/Vis sensitive)[2]Must be handled under amber lighting to prevent non-enzymatic degradation.
Toxicity Profile Potential AhR modulatorInhalation of dust can trigger systemic AhR pathways and CYP1A1 expression[2].
Physical State Solid powderHigh risk of aerosolization and static cling during weighing procedures.

Mandatory Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, every piece of PPE must serve a specific mechanistic purpose. Do not deviate from this matrix when handling this compound.

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-layered Nitrile (min 5 mil thickness).Polycyclic aromatic compounds are highly lipophilic. The outer glove acts as a sacrificial layer against chemical permeation, while the inner glove maintains the biological barrier.
Eye Protection Snug-fitting chemical splash goggles.Prevents micro-particulate dust from contacting the ocular mucosa, which serves as a rapid absorption pathway for potent AhR ligands.
Body Protection Disposable, fluid-resistant Tyvek® lab coat with knit cuffs.Prevents the accumulation of photoreactive dust on reusable cotton garments, eliminating the risk of chronic secondary exposure.
Respiratory Full sash-lowered Class II Type B2 Biosafety Cabinet or Ducted Fume Hood.The primary acute risk is the inhalation of aerosolized powder. A hard-ducted hood ensures zero recirculation of potent particulates into the lab environment.

Operational Workflow: Step-by-Step Methodology

The following protocol details the safe handling of the compound during a standard synthetic step, such as its reduction to (5,11-Dihydroindolo[3,2-b]carbazol-6-yl)methanol using a borane-methyl sulfide complex[2].

PPE_Workflow Start 1. Environmental Prep (Amber Light, Airflow Check) PPE 2. Don High-Potency PPE (Double Nitrile, Tyvek) Start->PPE Weigh 3. Anti-Static Weighing (Minimize Aerosolization) PPE->Weigh React 4. Closed-System Transfer (e.g., Borane-DMS in THF) Weigh->React Decon 5. Chemical Decontamination (Solvent Wipe Down) React->Decon Dispose 6. Hazardous Waste Segregation Decon->Dispose

Figure 2: Procedural workflow for safe handling and synthesis of indolo-carbazoles.

Phase 1: Preparation and Donning
  • Environmental Control: Dim overhead fluorescent lights and activate amber lighting in the workspace. Causality: This prevents non-enzymatic photo-oxidation of the indolo[3,2-b]carbazole core before the reaction begins[2].

  • Ventilation Verification: Verify the fume hood is pulling a negative pressure of at least 100 fpm at the sash opening. Self-validation step: Tape a small 1-inch strip of a Kimwipe to the bottom of the sash; it must continuously pull inward toward the baffle.

  • PPE Donning Sequence: Inspect inner nitrile gloves for micro-tears by trapping air in the fingers. Don the Tyvek coat, ensuring the cuffs securely cover the inner gloves. Don the outer nitrile gloves over the cuffs. Finally, don your chemical goggles.

Phase 2: Weighing and Transfer
  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the amber receiving vial and the analytical balance pan. Causality: Powders of polycyclic aromatics hold static charges and will "jump" when approached with a spatula, creating an immediate inhalation hazard.

  • Weighing: Carefully transfer the required mass (e.g., 1.12 g for a standard gram-scale synthesis[2]) of Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate into the amber vial using a static-free, grounded spatula.

  • Solvation: Immediately cap the vial. If proceeding directly to reduction, dissolve the compound in anhydrous THF (e.g., 75 mL) inside the closed system of the hood before transferring the homogenous solution to the main reaction flask[2].

Phase 3: Doffing and Decontamination
  • Surface Decontamination: Wipe down the balance and hood surfaces with a wipe dampened with a compatible solvent (e.g., isopropanol or ethanol) to solubilize and remove any micro-spills. Follow this with a standard aqueous detergent wipe.

  • Doffing Sequence: Remove outer gloves aseptically (pinching the palm and turning them inside out) and dispose of them in a solid hazardous waste container. Remove the lab coat, then goggles, and finally the inner gloves. Wash hands thoroughly with soap and water.

Spill Response and Disposal Plan

Immediate Spill Response:

  • Minor Powder Spill (< 5g): Do not sweep, as this aerosolizes the potent AhR ligand. Cover the powder with an absorbent pad dampened with ethanol to dissolve and trap the lipophilic compound. Wipe inward to prevent spreading.

  • Major Spill / Solution Spill: Evacuate the immediate area. Allow the fume hood to clear airborne particulates for 10 minutes. Use a chemical spill kit with universal absorbents, wearing full PPE including an N95/P100 respirator if the spill is outside containment.

Disposal Logistics:

  • Solid Waste: All empty vials, contaminated spatulas, outer gloves, and bench paper must be treated as Potent Organic Hazardous Waste . Place in a rigid, sealable, and clearly labeled container.

  • Liquid Waste: Reaction byproducts must be segregated into halogenated or non-halogenated organic waste streams depending on the exact solvent mixture used, and kept in opaque or amber waste carboys to prevent photochemical gas generation.

References

  • Gram-scale synthesis of FICZ, a photoreactive endogenous ligand of the aryl hydrocarbon receptor Source: Scientific Reports (via PubMed Central) URL:[Link]

  • Chemical Substance Information: ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate Source: NextSDS URL:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate
Reactant of Route 2
Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.